tert-Butyl (3-amino-3-oxopropyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-amino-3-oxopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)10-5-4-6(9)11/h4-5H2,1-3H3,(H2,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIHCTNHDMVMEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572691 | |
| Record name | N~3~-(tert-Butoxycarbonyl)-beta-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65983-35-9 | |
| Record name | N~3~-(tert-Butoxycarbonyl)-beta-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Solubility & Handling of Boc-beta-Alanine Amide
This is an in-depth technical guide on the solubility, handling, and purification of Boc-beta-alanine amide (CAS 65983-35-9), designed for researchers in peptide synthesis and medicinal chemistry.[1][2][3]
Executive Summary & Chemical Profile
Boc-beta-alanine amide is a critical intermediate in the synthesis of bioactive peptides and peptidomimetics (e.g., Nipamovir precursors).[1][2][3] Unlike its alpha-amino acid counterparts, the beta-alanine backbone introduces specific solubility challenges due to increased conformational flexibility and distinct hydrogen-bonding patterns.[1][2][3]
This guide moves beyond basic "soluble/insoluble" labels to provide a mechanistic understanding of how solvent choice impacts the purification and stability of this specific amide.[3]
Chemical Structure & Polarity Analysis[1][2][3][4]
-
Lipophilic Domain: The tert-butoxycarbonyl (Boc) group provides significant non-polar character, driving solubility in chlorinated and organic esters.[1][2][3]
-
Polar Domain: The primary amide (-CONH₂) and the carbamate (-NHCOO-) moieties act as strong hydrogen bond donors and acceptors.[1][2][3]
-
Solubility Implication: The molecule exhibits "amphipathic" solubility—soluble in polar aprotic solvents but precipitating readily from non-polar ethers and alkanes.[1][2][3]
Solubility Profile & Solvent Selection
The following data synthesizes empirical observations from synthesis protocols and structural analogs.
Solubility Heatmap
| Solvent Class | Specific Solvent | Solubility Status | Application Context |
| Polar Aprotic | DMF, DMSO | High (>100 mg/mL) | Stock Solutions: Ideal for reaction media; difficult to remove.[1][2][3] |
| Chlorinated | DCM, Chloroform | High | Reaction/Extraction: Primary solvent for synthesis and liquid-liquid extraction.[1][2][3] |
| Alcohols | Methanol, Ethanol | Moderate-High | Transfer: Good for dissolving crude solids; risk of transesterification if heated with base.[1][2][3] |
| Esters | Ethyl Acetate | Moderate | Workup: Soluble, but may precipitate upon concentration or cooling.[1][2][3] |
| Ethers | Diethyl Ether, MTBE | Low / Insoluble | Purification: Excellent antisolvent for trituration and washing filter cakes.[1][2][3] |
| Alkanes | Hexanes, Heptane | Insoluble | Precipitation: Used to force crash-out from DCM or EtOAc solutions.[1][2][3] |
| Aqueous | Water | Low | Wash: Product typically remains in the organic layer during aqueous workup.[2][3] |
Mechanistic Insight: The "Ether Wash" Phenomenon
A critical purification step for Boc-beta-alanine amide relies on its insolubility in diethyl ether .[1][2][3] While the Boc group suggests lipophilicity, the intermolecular hydrogen bonding network of the primary amide tail creates a crystal lattice energy that ether cannot overcome.[3] This property is exploited to wash away lipophilic impurities (like unreacted Boc anhydride) while retaining the pure product as a solid.[1][2][3]
Experimental Protocols
Protocol A: Solubility Limit Determination (Self-Validating)
Use this protocol to validate solvent suitability for a new batch or specific application.[1][2][3]
Objective: Determine the saturation point of Boc-beta-alanine amide in a target solvent (e.g., Ethyl Acetate) at 25°C.
-
Preparation: Weigh 50 mg of Boc-beta-alanine amide into a 2 mL chemically resistant vial (borosilicate glass).
-
Titration: Add the solvent in 100 µL increments using a calibrated micropipette.
-
Agitation: Vortex for 30 seconds after each addition. Sonication (30 sec) is permitted if kinetic dissolution is slow.[1][2][3]
-
Observation:
-
Validation Check: If the solution is clear, cool to 4°C for 1 hour.
Protocol B: Purification via Trituration (The "Ether Crash")
Derived from high-purity synthesis workflows (e.g., Nipamovir intermediates).[2][3]
Context: You have a crude oil or sticky solid after evaporating the reaction solvent (usually DCM or EtOAc).
-
Concentration: Evaporate the reaction solvent (DCM) to a minimal volume (viscous oil).
-
Antisolvent Addition: Add Diethyl Ether (10x volume relative to the oil).[1][2][3]
-
Induction: Scratch the side of the flask with a glass rod or sonicate to induce nucleation.[1][2][3] The oil should solidify into a white suspension.[1][2][3][6]
-
Filtration: Filter the solid through a sintered glass funnel.
-
Wash: Wash the filter cake with cold Diethyl Ether (2 x volumes).
-
Drying: Dry under high vacuum to remove trace ether.[1][2][3]
Decision Logic & Workflow Visualization
The following diagram illustrates the logical flow for selecting the correct solvent system based on the process stage (Reaction vs. Purification).
Figure 1: Solvent Selection Decision Tree for Boc-beta-Alanine Amide workflows.[1][2][3] Blue paths indicate dissolution strategies; Green paths indicate isolation/precipitation strategies.[2][3]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Product "Oils Out" upon adding Ether | Solvent trapped in crystal lattice or rapid precipitation.[1][2][3] | Sonicate the oil in ether to disrupt the phase.[3] Add a seed crystal if available.[1][2][3][6] |
| Low Yield in Aqueous Workup | Product is slightly water-soluble due to amide group.[1][2][3] | Saturate the aqueous layer with NaCl (Brine) to "salt out" the organic amide into the EtOAc/DCM layer.[2][3] |
| Gel Formation in DCM | Hydrogen-bonding network aggregation.[1][2][3] | Add a small percentage (1-5%) of Methanol to the DCM to disrupt H-bonds and improve flow.[1][2][3] |
References
-
Chemical Identity & Properties
-
Synthesis & Purification Methodology
-
Dubé, P., et al. (2010).[2][3] "Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo."[1][2][3] ACS Medicinal Chemistry Letters.
- Context: Describes the synthesis of intermediate 11 (Boc-beta-alanine amide) and explicitly details the purification via washing with diethyl ether to obtain a white crystalline solid.
-
Retrieved from [Link] (See Supporting Information for experimental procedure).[1][2][3]
-
-
General Handling of Boc-Amino Acids
Sources
- 1. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid | C11H20N2O5 | CID 11425445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Tert-butylamino)propanamide | C7H16N2O | CID 28307015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Boc-beta-Ala-OH, 3303-84-2 | BroadPharm [broadpharm.com]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
tert-Butyl (3-amino-3-oxopropyl)carbamate stability at different pH
Technical Guide for Assay Development & Storage Optimization
Executive Summary
This technical guide analyzes the pH-dependent stability profile of tert-Butyl (3-amino-3-oxopropyl)carbamate (also known as Boc-
Key Stability Takeaways:
-
Acidic (pH < 4.0): Highly Unstable. The Boc moiety undergoes rapid acidolytic cleavage (E1 mechanism), releasing isobutylene and CO
.[1] -
Neutral (pH 6.0 – 8.0): Optimal Stability. The molecule exhibits negligible degradation at room temperature.
-
Basic (pH > 10.0): Conditionally Stable. The Boc group is robust; however, the primary amide is susceptible to nucleophilic attack (hydrolysis) under elevated temperatures or prolonged exposure.[1]
Structural Analysis & Reactivity Logic
To predict stability, we must decouple the molecule into its reactive pharmacophores.
-
Moiety B: The Primary Amide [5]
-
Function: C-terminal cap or linker attachment point.
-
Vulnerability: Nucleophilic attack at the carbonyl carbon (hydrolysis) releasing ammonia (NH
).
-
Visualization: Degradation Pathways
The following diagram illustrates the divergent degradation pathways triggered by pH extremes.
[4][7][8]
Detailed Stability Profile by pH
Acidic Conditions (pH < 4.0)
The Boc group is designed to be acid-labile. In the presence of strong acids (e.g., Trifluoroacetic acid (TFA), HCl), the carbamate protonates.[3] The tert-butyl group acts as an excellent leaving group due to the stability of the resulting tertiary carbocation.
-
Mechanism: Acid-catalyzed elimination. The tert-butyl cation rapidly eliminates a proton to form isobutylene gas, while the carbamic acid intermediate spontaneously decarboxylates to release CO
. -
Kinetics: First-order dependence on acid concentration [1].
-
Operational Note: Avoid using acidic mobile phases (e.g., 0.1% TFA) during LC-MS analysis if the sample is to be recovered. Use Formic Acid (weaker) or analyze immediately.
Neutral Conditions (pH 4.0 – 8.0)
At physiological and neutral pH, the molecule is highly stable.
-
Hydrolysis Risk: Negligible. The activation energy required to hydrolyze the amide or the carbamate at neutral pH is not met at standard storage temperatures.
-
Storage: Long-term storage should occur in this range, ideally dry and at -20°C.
Basic Conditions (pH > 9.0)
The Boc group is orthogonal to base; it resists cleavage by reagents like piperidine or dilute NaOH. However, the primary amide becomes the limiting factor.
-
Mechanism: Base-catalyzed Nucleophilic Acyl Substitution. Hydroxide ions (
) attack the amide carbonyl. -
Kinetics: Amide hydrolysis is generally slow at room temperature but accelerates significantly with heat (>40°C) and high pH (>12) [2].
-
Operational Note: Short exposures to base (e.g., during Fmoc deprotection of a peptide chain attached to this linker) are acceptable. Prolonged exposure to 1M NaOH will convert the amide to a carboxylic acid (Boc-
-Alanine).
Quantitative Stability Summary
| pH Condition | Dominant Reaction | Predicted Half-Life ( | Degradation Products |
| pH < 1 (1M HCl) | Boc Cleavage | < 1 hour | |
| pH 2 - 4 | Slow Boc Cleavage | Hours to Days | |
| pH 7 (PBS) | None | > 2 Years (Solid state) | None |
| pH 10 | Stable | > 1 Month | None |
| pH > 12 (1M NaOH) | Amide Hydrolysis | Days (accelerates w/ heat) | Boc- |
Experimental Protocol: Forced Degradation Study
To validate the specific stability of your batch (as per ICH Q1A guidelines [3]), perform the following stress test. This protocol uses HPLC to quantify the disappearance of the parent peak.
Reagents & Equipment
-
Stock Solution: 1 mg/mL of analyte in Methanol/Water (50:50).
-
Stressors: 1N HCl, 1N NaOH, 3% H
O . -
Analysis: HPLC-UV (210 nm) or LC-MS.
Workflow Diagram
Step-by-Step Procedure
-
Preparation: Aliquot 1 mL of Stock Solution into 4 separate glass vials.
-
Dosing:
-
Vial A (Acid):[5] Add 0.1 mL 1N HCl.
-
Vial B (Base): Add 0.1 mL 1N NaOH.
-
Vial C (Oxidation): Add 0.1 mL 3% H
O . -
Vial D (Control): Add 0.1 mL water.
-
-
Incubation: Seal vials and store at Room Temperature (25°C) for 24 hours.
-
Quenching: Neutralize Vial A with 0.1 mL 1N NaOH and Vial B with 0.1 mL 1N HCl immediately before injection.
-
Analysis: Inject 10 µL onto a C18 column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid).
-
Criteria: If degradation < 5%, repeat incubation at 60°C.
References
-
Kinetics of N-Boc Cleavage: Lundt, B. F., et al. "Reaction of tert-butyl carbamates with acid: Kinetics and mechanism." Int. J. Pept. Protein Res. (1978).
-
Amide Hydrolysis Mechanisms: Brown, R. S., et al. "Hydrolysis of Amides."[7] Master Organic Chemistry. (2019).
-
Stability Testing Guidelines: International Council for Harmonisation (ICH).[8] "Stability Testing of New Drug Substances and Products Q1A(R2)." (2003).
-
Boc Protection Chemistry: Wuts, P. G. M., & Greene, T. W.[3][9] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. reddit.com [reddit.com]
- 5. Boc-beta-alanine | 3303-84-2 [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
Comprehensive Nomenclature and Technical Profile: tert-Butyl (3-amino-3-oxopropyl)carbamate
Executive Summary
tert-Butyl (3-amino-3-oxopropyl)carbamate (CAS: 65983-35-9) is a critical intermediate in organic synthesis, serving as a protected building block for the introduction of the
This guide provides an exhaustive analysis of its nomenclature, physicochemical properties, and synthesis, designed to resolve ambiguity in database searching and procurement.
Chemical Identity & Nomenclature
Accurate identification of this compound is frequently complicated by the variability in naming conventions between peptide chemistry (common names) and organic chemistry (IUPAC).
Core Identifiers
| Identifier Type | Value | Notes |
| CAS Registry Number | 65983-35-9 | Primary identifier for the amide form.[2] |
| Common Name | Boc- | Widely used in peptide synthesis catalogs.[2] |
| IUPAC Name | This compound | Systematic name based on the carbamate functional group.[2] |
| Molecular Formula | ||
| Molecular Weight | 188.22 g/mol | |
| SMILES | CC(C)(C)OC(=O)NCCC(N)=O | Useful for substructure searching.[2] |
Synonym Analysis & Database Search Strategy
Researchers searching for this compound often encounter "zero results" due to rigid nomenclature. Use the following synonym clusters for comprehensive database mining (SciFinder, Reaxys, PubChem).
Cluster A: Peptide Chemistry (Preferred)
Cluster B: Systematic Organic Chemistry
-
N-(tert-Butoxycarbonyl)-3-aminopropanamide
-
(3-Carbamoylethyl)carbamic acid tert-butyl ester
-
3-(tert-Butoxycarbonylamino)propanamide
Cluster C: Critical Disambiguation (Do Not Confuse)
WARNING: Distinctly different from tert-Butyl (3-aminopropyl)carbamate (CAS: 75178-96-0).
Target Compound (Amide): Ends in -C(=O)NH2. Used as a C-terminal cap or intermediate.
Confusing Analog (Amine): Ends in -CH2NH2. Used as a diamine linker.
Structural Visualization
The following diagram illustrates the chemical connectivity and the functional modules that define its nomenclature.
Figure 1: Structural decomposition of Boc-beta-alanine amide, highlighting the N-terminal protection (Boc) and C-terminal functionalization (Amide).
Physicochemical Properties
Understanding the physical state is crucial for handling and purification.
| Property | Description |
| Physical State | Solid (Crystalline powder) |
| Color | White to off-white |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, DCM.[2] Sparingly soluble in water. |
| Stability | Stable under standard conditions.[2] Hygroscopic; store desicated. |
| pKa | Amide proton > 15; Carbamate NH ~11.[2] |
Synthesis & Experimental Protocols
The synthesis of this compound typically proceeds via the modification of
Method A: Ammonolysis of Boc- -Alanine Ester (Scalable)
This method is preferred for large-scale preparation as it avoids the use of expensive coupling reagents.
Reaction:
Protocol:
-
Dissolution: Dissolve Boc-
-alanine ethyl ester (1.0 eq) in anhydrous methanol (5 mL/mmol). -
Ammonolysis: Cool the solution to 0°C. Bubble anhydrous ammonia gas through the solution for 30 minutes, or add 7N
in methanol (10 eq). -
Incubation: Seal the reaction vessel and stir at room temperature for 16–24 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the ester.
-
Work-up: Concentrate the mixture in vacuo to remove solvent and excess ammonia.
-
Purification: The residue is typically pure enough. If necessary, recrystallize from EtOAc/Hexanes.
Method B: Coupling of Boc- -Alanine (Laboratory Scale)
Useful when the free acid is the starting material.
Protocol:
-
Activation: Dissolve Boc-
-alanine (1.0 eq) in DCM. Add EDC HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes. -
Amidation: Add ammonium chloride (
, 2.0 eq) and DIEA (3.0 eq). -
Reaction: Stir at room temperature overnight.
-
Work-up: Wash with 1N HCl, sat.
, and brine.[5] Dry over and concentrate.
Synthesis Workflow Diagram
Figure 2: Synthetic pathways to Boc-beta-alanine amide from commercially available precursors.
Applications in Drug Discovery
This compound is not merely a protected amino acid; it acts as a strategic linker and scaffold.
-
PROTAC Linker Synthesis: The
-alanine backbone provides a 3-carbon spacer with distinct flexibility compared to PEG or alkyl chains. The amide terminus can be dehydrated to a nitrile or reduced to an amine for further functionalization. -
Prodrug Strategies: Used to mask carboxylic acids or amines in parent drugs to improve oral bioavailability. For example, it serves as an intermediate in the synthesis of Nipamovir prodrugs (anti-HIV agents), where the amide functionality modulates solubility and metabolic stability.
-
Peptidomimetics: Acts as a non-proteinogenic amino acid building block to induce specific secondary structures or enhance proteolytic stability in peptide chains.
References
-
Sigma-Aldrich. this compound Product Page. Available at:
-
PubChem. Compound Summary for CAS 65983-35-9. National Library of Medicine. Available at:
-
Goebel, H. et al. (2010). Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo. Journal of Medicinal Chemistry. (Describes synthesis of Nipamovir intermediates). Available at:
-
ChemicalBook. Boc-beta-alanine amide Properties and Suppliers. Available at:
Sources
- 1. ruifuchem.com [ruifuchem.com]
- 2. 2-Butene, 2-methyl- (CAS 513-35-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. N-(2-氰基乙基)氨基甲酸叔丁酯 - CAS号 53588-95-7 - 摩熵化学 [molaid.com]
- 4. This compound - Lead Sciences [lead-sciences.com]
- 5. US20030114488A1 - New processes for producing beta-alanine derivatives - Google Patents [patents.google.com]
A Researcher's Guide to Sourcing tert-Butyl (3-amino-3-oxopropyl)carbamate: From Supplier Selection to In-House Quality Verification
Introduction: The Versatility of a Key Building Block
In the landscape of modern drug discovery and peptide chemistry, the strategic use of protected amino acids is fundamental to the successful synthesis of complex molecular architectures. Among these, tert-butyl (3-amino-3-oxopropyl)carbamate, also known as Boc-β-Alaninamide or Boc-β-Ala-NH₂, stands out as a versatile and valuable building block. Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a primary amide, offers a unique handle for extending peptide chains, introducing flexible linkers, or constructing novel pharmacophores.
This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on sourcing this critical reagent. We will navigate the commercial supplier landscape, establish a framework for rigorous supplier evaluation, and detail a practical protocol for in-house quality verification of newly acquired material. The objective is to empower the scientist with the knowledge to not only procure but also confidently validate this reagent, ensuring the integrity and reproducibility of their research.
Chemical Profile:
-
IUPAC Name: this compound
-
Common Synonyms: Boc-β-Alaninamide, Boc-β-Ala-NH₂, 3-(tert-Butoxycarbonylamino)propanamide
-
CAS Number: 65983-35-9
-
Molecular Formula: C₈H₁₆N₂O₃
-
Molecular Weight: 188.22 g/mol
The Commercial Landscape: A Comparative Analysis of Suppliers
The procurement of specialty chemicals like this compound requires careful consideration of several factors beyond mere price and availability. Purity, the rigor of quality control, and the transparency of documentation are paramount. Below is a comparative table of several reputable suppliers offering this compound. This is not an exhaustive list but represents a cross-section of the market, from large-scale manufacturers to more specialized building block providers.
| Supplier | Product Number | Stated Purity | Analytical Methods Mentioned | Available Quantities |
| BLDpharm | BD80949 | 95% | NMR, HPLC, LC-MS, UPLC | Custom |
| Combi-Blocks | QE-5682 | >95.0% | Not specified on product page | 1g, 5g, 10g |
| Advanced ChemTech | BA2101 | Not specified | Not specified | 5g, 25g |
| Key Organics | BB-3452 | Not specified | Not specified | Inquire |
| Ambeed | A118497 | 95+% | Not specified | 1g, 5g, 10g, 25g, 100g |
Disclaimer: The information in this table is based on publicly available data from supplier websites as of early 2026 and is subject to change. Researchers should always verify the most current specifications directly with the supplier.
Supplier Evaluation and Qualification: A Practical Guide for Researchers
Choosing the right supplier is a critical step that can significantly impact the outcome of a research project. A low-purity reagent can introduce confounding variables, lead to failed reactions, and waste valuable time and resources. Here, we delve into the causality behind making an informed supplier choice.
The Centrality of the Certificate of Analysis (CoA)
The Certificate of Analysis is the single most important document accompanying a chemical purchase. It is a formal record from the supplier's quality control department that provides a batch-specific analysis of the material.
What to look for in a CoA:
-
Identity Confirmation: The CoA should provide evidence of the compound's identity, typically through ¹H NMR (Proton Nuclear Magnetic Resonance) and Mass Spectrometry (MS). The spectral data should be consistent with the expected structure of this compound.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment of non-volatile small molecules. A high-quality supplier will provide the chromatogram, showing the main peak and any impurities, with the purity often stated as a percentage of the total peak area.
-
Residual Solvents: Gas Chromatography (GC) is often used to determine the presence of residual solvents from the synthesis and purification process. This is particularly important for downstream applications where certain solvents may be detrimental.
-
Water Content: The Karl Fischer titration method is commonly used to quantify the water content. For a solid reagent, a high water content can affect the accuracy of weighing and the stoichiometry of subsequent reactions.
Understanding Potential Impurities
An experienced chemist not only confirms the presence of the desired compound but also considers the potential impurities that might be present. For this compound, common impurities could arise from the synthetic route, which typically involves the Boc-protection of β-alanine followed by amidation.
Potential impurities to consider:
-
Unreacted Starting Materials: Residual Boc-β-alanine or the amine source used for amidation.
-
By-products of the Coupling Reaction: If a coupling reagent like DCC (dicyclohexylcarbodiimide) is used, by-products such as DCU (dicyclohexylurea) could be present.[1]
-
Products of Boc-group Cleavage: If the compound is exposed to acidic conditions during workup or storage, the Boc protecting group can be partially or fully removed, leading to the free amine.
The presence of these impurities can have significant consequences. For example, unreacted Boc-β-alanine can interfere with subsequent peptide coupling reactions, while the presence of the deprotected amine can lead to undesired side reactions.
In-House Quality Verification Protocol
Upon receiving a new batch of this compound, it is prudent to perform a quick in-house quality verification, especially if it is to be used in a sensitive or large-scale synthesis. This protocol outlines a straightforward approach using standard laboratory equipment.
Objective: To confirm the identity and estimate the purity of a commercial sample of this compound.
Materials:
-
Commercial sample of this compound
-
Deuterated solvent for NMR (e.g., DMSO-d₆ or CDCl₃)
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA), if required for HPLC
-
NMR spectrometer
-
HPLC system with a UV detector and a C18 column
Step-by-Step Methodology:
1. ¹H NMR for Identity Confirmation:
-
Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
-
Add ~0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for this compound due to the amide protons).
-
Cap the tube and gently invert to dissolve the sample completely.
-
Acquire a ¹H NMR spectrum.
-
Interpretation: The spectrum should show characteristic peaks for the tert-butyl group (a singlet at ~1.4 ppm, integrating to 9 protons), and methylene groups of the propyl chain. The chemical shifts and coupling patterns should be consistent with the structure. The presence of significant unexpected peaks may indicate impurities.
2. HPLC for Purity Assessment:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Set up the HPLC system with a C18 reverse-phase column.
-
A typical mobile phase could be a gradient of water and acetonitrile, both containing 0.1% TFA. A starting condition of 95% water / 5% acetonitrile, ramping to 95% acetonitrile over 10-15 minutes is a reasonable starting point.
-
Set the UV detector to a wavelength where the amide or carbamate group absorbs (e.g., 210-220 nm).
-
Inject a small volume (e.g., 10 µL) of the sample solution.
-
Interpretation: A pure sample should show a single major peak. The area percentage of this peak relative to the total area of all peaks provides an estimation of the purity. The presence of other peaks indicates impurities. By comparing the retention times to those of potential impurities (if standards are available), one can tentatively identify them.
Workflow for Supplier Selection and Qualification
The following diagram illustrates the logical workflow for selecting and qualifying a supplier for a critical reagent like this compound.
Caption: Workflow for reagent supplier selection and qualification.
Conclusion
The successful synthesis of novel therapeutics and complex peptides is critically dependent on the quality of the starting materials. This compound is a valuable building block, and a thorough understanding of its commercial landscape and the principles of supplier qualification is essential for any researcher. By moving beyond a simple price-based procurement strategy to one that emphasizes rigorous documentation review and in-house quality verification, scientists can mitigate risks, enhance the reliability of their experimental data, and ultimately accelerate the pace of their research and development efforts.
References
-
PubChem. This compound. [Link]
-
Organic Syntheses. N-tert-Butoxycarbonyl-L-phenylalanine. [Link]
-
Kiso, Y., et al. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. The Journal of Organic Chemistry, 66(15), 5173-5183. [Link]
Sources
Technical Assessment: Reactivity Profile of the Amide Moiety in tert-Butyl (3-amino-3-oxopropyl)carbamate
Executive Summary & Structural Definition
Target Molecule: tert-Butyl (3-amino-3-oxopropyl)carbamate
CAS: 65983-35-9
Formula:
Critical Technical Distinction
The prompt inquiries about the reactivity of the "primary amine" in this molecule. It is imperative to clarify that this molecule does not contain a primary amine in its ground state.
The group designated as "3-amino-3-oxopropyl" refers to the structure
-
Primary Amine (
): Highly nucleophilic, basic (pKa ~10). -
Primary Amide (
): Non-nucleophilic, neutral/weakly acidic (pKa ~15-17), resonance-stabilized.
Editorial Note: This guide focuses on the reactivity of this primary amide group, including its transformation into a primary amine via the Hofmann Rearrangement. If your intent was to study the alkyl primary amine linker, you likely require tert-butyl (3-aminopropyl)carbamate (CAS 75178-96-0), which is discussed in Section 4.
Reactivity Profile: The Amide Moiety
The primary amide nitrogen in this compound is chemically distinct from an amine due to the delocalization of the nitrogen lone pair into the carbonyl group. Its reactivity profile is defined by three major pathways:
A. Hofmann Rearrangement (Amide to Amine Transformation)
This is the most relevant reaction if the goal is to generate a primary amine. The amide reacts with an oxidant (e.g., Iodosobenzene diacetate or Bromine/NaOH) to form an isocyanate intermediate, which hydrolyzes to a primary amine with the loss of one carbon atom.
-
Substrate: N-Boc-
-alanine amide ( backbone) -
Product: N-Boc-ethylenediamine (
backbone) -
Mechanism: Migration of the alkyl group to the electron-deficient nitrogen.
B. Dehydration to Nitrile
Under dehydrating conditions, the primary amide loses a water molecule to form a nitrile (
-
Reagents: Trifluoroacetic anhydride (TFAA)/Pyridine, or Burgess Reagent.
-
Product: 3-(Boc-amino)propionitrile.
-
Utility: Precursor for tetrazoles (via cycloaddition) or reduction to 1,3-diamines.
C. Nucleophilic Limitations
Unlike a primary amine, the amide nitrogen will not :
-
React with acyl chlorides to form stable imides under standard conditions (requires deprotonation with strong bases like NaH).
-
Form Schiff bases with aldehydes.
-
Protonate at physiological pH.
Visualization of Reaction Pathways
The following diagram illustrates the divergence in reactivity between the Amide (Target) and the commonly confused Amine, and the transformation pathways.
Caption: Divergent synthetic pathways for the primary amide group: Rearrangement to amine, dehydration to nitrile, or hydrolysis to acid.[1]
Critical Distinction: Amide vs. Amine Linkers
Researchers often confuse the target molecule with its alkyl-amine analog. Validating your starting material is crucial for experimental success.
| Feature | Target Molecule (CAS 65983-35-9) | Common Analog (CAS 75178-96-0) |
| Name | tert-Butyl (3-amino-3-oxo propyl)carbamate | tert-Butyl (3-aminopropyl)carbamate |
| Functional Group | Primary Amide ( | Primary Amine ( |
| Nucleophilicity | Negligible | High |
| Reaction with NHS-Esters | No Reaction | Forms Amide Bond |
| Reaction with Aldehydes | No Reaction | Forms Reductive Amination Product |
| Primary Use | Intermediate, masked amine | Crosslinking, PROTAC linker |
Self-Validation Step: Check the IR spectrum of your material.
-
Amide (Target): Strong band at ~1650–1690 cm⁻¹ (Amide I) and ~3400 cm⁻¹ (NH stretch).
-
Amine (Analog): Weak NH scissoring ~1600 cm⁻¹, no carbonyl stretch for the free amine (only the Boc carbonyl at ~1690 cm⁻¹).
Experimental Protocols
Protocol A: Hofmann Rearrangement (Synthesis of N-Boc-ethylenediamine)
Use this protocol to convert the amide moiety into a reactive primary amine.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Iodosobenzene diacetate (PIDA) (1.1 eq)
-
Solvent: Ethyl Acetate / Acetonitrile / Water (2:2:1)
Methodology:
-
Dissolution: Dissolve the substrate in the solvent mixture at room temperature.
-
Addition: Add PIDA in a single portion. The reaction is slightly exothermic.
-
Incubation: Stir at room temperature for 4–6 hours. Monitor by TLC (loss of amide, appearance of amine - stains with Ninhydrin).
-
Workup: Quench with saturated aqueous
. Extract with Ethyl Acetate ( ). -
Purification: The product is a primary amine. Purify via acid-base extraction or silica chromatography (DCM/MeOH/
).
Protocol B: Dehydration to Nitrile
Use this protocol to synthesize the nitrile derivative.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Trifluoroacetic Anhydride (TFAA) (1.2 eq)
-
Pyridine (2.0 eq)
-
Solvent: Dichloromethane (DCM), anhydrous.
Methodology:
-
Setup: Cool a solution of substrate and pyridine in DCM to 0°C under nitrogen.
-
Activation: Dropwise add TFAA over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Workup: Wash with 1M HCl (to remove pyridine), then saturated
. -
Result: Concentration yields 3-(Boc-amino)propionitrile (typically >90% purity).
References
-
PubChem. (n.d.).[2] this compound (Compound). National Library of Medicine. Retrieved February 2, 2026, from [Link]
- Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279.
Sources
The Strategic Imperative of the Boc Group in the Synthesis and Application of tert-Butyl (3-amino-3-oxopropyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development, the precise control of reactive functional groups is paramount. The tert-butyloxycarbonyl (Boc) protecting group stands as a cornerstone of this control, enabling complex molecular architectures to be assembled with high fidelity. This technical guide provides an in-depth exploration of the pivotal role of the Boc protecting group in the chemistry of tert-butyl (3-amino-3-oxopropyl)carbamate. We will dissect the strategic importance of the Boc group in modulating the reactivity of the parent molecule, detail its synthesis, and explore its utility as a versatile building block in the construction of sophisticated pharmaceutical intermediates. This guide is intended to serve as a comprehensive resource for researchers and practitioners, offering both foundational principles and actionable protocols.
The Fundamental Role of Protecting Groups in Synthesis
In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a chemical transformation occurring elsewhere in the molecule.[1] This temporary masking is achieved through the use of a "protecting group."[1] An ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups within the molecule.[]
The concept of orthogonality is central to modern protecting group strategy.[1][3] Orthogonal protecting groups can be removed in any order with specific reagents or conditions that do not affect other protecting groups present in the molecule.[][3] This allows for the selective deprotection and subsequent reaction of specific functional groups, a critical capability in the synthesis of complex molecules like peptides and other pharmaceuticals.[3]
The Boc Group: A Workhorse in Amine Protection
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[][4] Its popularity stems from its ease of introduction, general stability to a variety of reaction conditions, and facile removal under mildly acidic conditions.[][3]
Mechanism of Boc Protection
The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O.[]
Caption: General scheme for the protection of an amine with di-tert-butyl dicarbonate.
Mechanism of Boc Deprotection
The removal of the Boc group is typically achieved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5] The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[6]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
This compound: A Bifunctional Building Block
The molecule this compound is a derivative of β-alanine where the carboxylic acid has been converted to a primary amide and the amino group is protected by a Boc group. This structure presents a versatile synthetic intermediate with two distinct functionalities: a nucleophilic Boc-protected amine and a primary amide.
The Strategic Role of the Boc Group in this Molecule
The presence of the Boc group in this compound serves several critical functions:
-
Deactivation of the Amino Group: The Boc group significantly reduces the nucleophilicity and basicity of the nitrogen atom it is attached to. This prevents the amine from participating in unwanted side reactions, such as acting as a nucleophile in reactions intended for other parts of a larger molecule.
-
Enabling Chemoselectivity: By protecting the amino group, the molecule can be used in synthetic sequences where the primary amide is intended to be the reactive site, or where other functional groups are being manipulated under conditions that would otherwise affect a free primary amine.
-
Controlled Deprotection for Sequential Reactions: The acid-labile nature of the Boc group allows for its selective removal at a desired stage of a synthesis. This unmasks the primary amine, which can then be used in subsequent reactions, such as amide bond formation or alkylation. This is a cornerstone of its utility in the stepwise assembly of larger molecules.[3]
Synthesis of this compound
A documented synthesis of this compound starts from the corresponding ethyl ester, ethyl 3-((tert-butoxycarbonyl)amino)propanoate.[4] The ester is converted to the primary amide via ammonolysis.
Experimental Protocol: Synthesis of this compound[4]
Step 1: Ammonolysis of Ethyl 3-((tert-butoxycarbonyl)amino)propanoate
-
Charge a round-bottomed flask with ethyl 3-((tert-butoxycarbonyl)amino)propanoate.
-
Add a 1:1 mixture of methanol and aqueous ammonia.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure to yield this compound.
| Reactant | Molar Equivalent |
| Ethyl 3-((tert-butoxycarbonyl)amino)propanoate | 1.0 |
| Methanol/Aqueous Ammonia (1:1) | Excess |
Table 1: Reactants for the synthesis of this compound.
Applications in Drug Discovery and Development
The unique bifunctional nature of this compound makes it a valuable building block in the synthesis of pharmaceutical agents. Its ability to introduce a protected amino-amide moiety is particularly useful in the construction of peptide mimics, linkers for antibody-drug conjugates, and other complex molecular architectures.
One notable application is in the synthesis of anti-HIV agents.[4] In the development of sulfanylbenzamide thioesters as inhibitors of the HIV nucleocapsid protein NCp7, this compound is used to introduce the side chain that is crucial for the molecule's activity and properties.[4]
Caption: A generalized synthetic workflow utilizing this compound.
Conclusion
The Boc protecting group in this compound is not merely a passive spectator in its chemistry but an active enabler of its synthetic utility. By reversibly masking the highly reactive amino group, the Boc group allows for the controlled and selective manipulation of this bifunctional building block. This precise control is indispensable in the multi-step syntheses that characterize modern drug discovery and development. The principles and protocols outlined in this guide underscore the strategic importance of the Boc group and provide a framework for the effective application of this compound in the synthesis of novel and complex molecular entities.
References
Sources
tert-Butyl (3-amino-3-oxopropyl)carbamate as a bifunctional building block
Title: tert-Butyl (3-amino-3-oxopropyl)carbamate: The Strategic Amido-Linker in Medicinal Chemistry Subtitle: A Technical Deep Dive into Synthesis, Reactivity, and Bifunctional Utility[1]
Executive Summary
This compound (CAS: 65983-35-9), also known as N-Boc-
Unlike simple alkyl spacers, this molecule possesses two distinct reactive termini:[1]
-
A Boc-protected amine: Stable to basic and nucleophilic conditions, removable with acid (TFA/HCl).[1]
-
A primary amide: A versatile "masked" functionality that can be dehydrated to a nitrile, hydrolyzed to an acid, or rearranged to a primary amine (loss of carbon).[1]
This guide details the scalable synthesis of this core, its transformation into high-value intermediates (mono-protected diamines and nitriles), and its application in prodrug design (e.g., Nipamovir).[1]
Chemical Identity & Physicochemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | N-Boc- |
| CAS Number | 65983-35-9 |
| Molecular Formula | C |
| Molecular Weight | 188.23 g/mol |
| Physical State | White crystalline solid |
| Solubility | Soluble in MeOH, DMSO, DCM; sparingly soluble in water |
| Melting Point | 118–120 °C (Typical range for Boc-amides) |
Synthesis: The "Self-Validating" Protocol
Based on the optimized route by Mori et al. (J. Med.[1] Chem. 2016) [1].[1][2]
This protocol utilizes cheap starting materials (
Step 1: Boc-Protection
Reagents:
-
Suspend
-alanine ethyl ester hydrochloride (1.0 equiv) in DCM (0.6 M) at 0 °C. -
Add Boc
O (1.5 equiv).[1] -
Add Et
N (2.5 equiv) dropwise over 10 min.[1] -
Critical Checkpoint: Evolution of CO
gas indicates reaction initiation.[1] -
Stir at 23 °C for 20 h.
-
Workup: Wash with sat. NaHCO
, water, and brine.[1] Dry over Na SO . -
Result: Ethyl 3-((tert-butoxycarbonyl)amino)propanoate (Yellow oil). Use directly.
Step 2: Ammonolysis (Amide Formation)
Reagents: 28–30% aq.[1] NH
-
Dissolve the crude ester from Step 1 in MeOH.[1]
-
Add 28–30% aq.[1] NH
OH (Volume ratio MeOH:NH OH = 1:1).[1] -
Reaction Control: Heat at 40 °C for 72 h in a sealed vessel.
-
Why 40 °C? Higher temperatures may degrade the Boc group; lower temperatures stall the ammonolysis of the ethyl ester.[1]
-
-
Monitoring: TLC (5% MeOH in DCM) should show disappearance of the ester spot (R
~0.[1]8) and appearance of the amide (R ~0.3).[1] -
Purification: Concentrate under vacuum to remove NH
and MeOH. The solid precipitates.[1] Filter and wash with Et O.[1] -
Yield: ~61% over two steps.
Divergent Reactivity: The "Bifunctional" Map
This molecule is not just a spacer; it is a branching point for chemical diversity.[1]
Figure 1: Divergent synthetic pathways from the N-Boc-beta-alaninamide core.[1]
Pathway A: The Hofmann Rearrangement (C3 C2)
This is the most powerful application.[1] It converts the amide into a primary amine with the loss of one carbon atom, effectively synthesizing N-Boc-ethylenediamine (a mono-protected 1,2-diamine).[1]
-
Reagents: Phenyliodine diacetate (PIDA) or NBS/NaOMe.[1]
-
Mechanism: Migration of the alkyl group to the nitrogen of the isocyanate intermediate, followed by hydrolysis.[1]
-
Utility: Accessing orthogonal diamine linkers for PROTACs without using expensive mono-protected starting materials.[1]
Pathway B: Dehydration to Nitrile
Dehydration yields tert-butyl (2-cyanoethyl)carbamate (CAS 53588-95-7).[1]
-
Reagents: Trifluoroacetic anhydride (TFAA) and Pyridine, or Cyanuric Chloride.[1]
-
Utility:
Case Study: Application in HIV Prodrugs
Project: Development of Nipamovir (Anti-HIV Prodrug) [1]. Challenge: The active sulfanylbenzamide drug was unstable systemically and lacked oral bioavailability.[1] Solution:
-
Researchers used This compound as a spacer to attach a nitroimidazole promoiety.[1]
-
Role: The beta-alanine backbone provided the necessary spatial separation and solubility profile.[1]
-
Outcome: The prodrug showed improved blood stability and released the active drug upon metabolic activation.[1]
Experimental Protocols (Downstream)
Protocol A: Dehydration to Nitrile (General Procedure)
-
Dissolve N-Boc-
-alaninamide (1.0 equiv) in dry THF.[1] -
Add Pyridine (2.0 equiv) and cool to 0 °C.
-
Add Trifluoroacetic Anhydride (TFAA, 1.1 equiv) dropwise.[1]
-
Stir at 0 °C for 1 h, then warm to RT.
-
Workup: Quench with sat. NaHCO
, extract with EtOAc.[1][2] -
Product: tert-Butyl (2-cyanoethyl)carbamate (Oil/Low melting solid).[1]
References
-
Mori, M., et al. (2016).[1] "Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo."[1] Journal of Medicinal Chemistry, 59(7), 2849–2878.[1] [1]
-
BenchChem.[1] (n.d.). "this compound Product Information." [1]
-
PubChem. (2025).[1] "this compound - Compound Summary."
Sources
Methodological & Application
Synthesis of peptide mimics using tert-butyl (3-amino-3-oxopropyl)carbamate
Application Note: Strategic Utilization of tert-Butyl (3-amino-3-oxopropyl)carbamate in Peptidomimetic Design
Executive Summary
This guide details the synthetic utility of This compound (also known as Boc-
This application note focuses on two high-value transformations that convert this simple amide into complex peptidomimetic building blocks:
-
Dehydration to Nitriles: Accessing 1,5-disubstituted tetrazoles (carboxylic acid bioisosteres).
-
Hofmann Rearrangement: Generating mono-protected gem-diamines for retro-inverso peptides and urea-linked backbones.
Chemical Architecture & Logic
The utility of this compound lies in the orthogonality between the acid-labile Boc protecting group and the chemically versatile primary amide.
The Divergent Pathway
The primary amide (
Figure 1: Divergent synthetic pathways from Boc-
Protocol A: Dehydration to Nitrile (Tetrazole Precursor)
Objective: Convert the primary amide to a nitrile without deprotecting the acid-sensitive Boc group.
Challenge: Traditional dehydration reagents (e.g.,
Materials
-
This compound (1.0 eq)
-
Cyanuric Chloride (0.5 eq)
-
DMF (Dimethylformamide), anhydrous
-
Ethyl Acetate (EtOAc) for extraction
Step-by-Step Methodology
-
Preparation: Dissolve this compound (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask under nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents side reactions with the Boc group.
-
Addition: Add Cyanuric Chloride (5 mmol) portion-wise over 5 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The amide spot (
) should disappear, replaced by a higher nitrile spot. -
Quench: Pour the mixture into ice-cold water (50 mL).
-
Extraction: Extract with EtOAc (
). Wash combined organics with saturated and brine. -
Purification: Dry over
, concentrate, and purify via silica gel chromatography (0-30% EtOAc in Hexanes).
Expected Outcome: tert-butyl (2-cyanoethyl)carbamate as a colorless oil or low-melting solid. Yield: 85–92%.
Protocol B: Synthesis of Tetrazole Bioisostere
Objective: Convert the nitrile from Protocol A into a 5-substituted-1H-tetrazole.
Significance: Tetrazoles mimic the carboxylic acid group (
Materials
-
Boc-amino nitrile (from Protocol A)
-
Sodium Azide (
) (Caution: Toxic) -
Zinc Bromide (
) (Lewis Acid Catalyst) -
Water/Isopropanol (1:1 mixture)
Step-by-Step Methodology
-
Setup: In a pressure vial, dissolve the nitrile (5 mmol) in Water/Isopropanol (10 mL).
-
Reagents: Add
(5.5 mmol, 1.1 eq) and (5 mmol, 1.0 eq). -
Cycloaddition: Seal the vial and heat to 80°C for 12–16 hours.
-
Mechanistic Note:
activates the nitrile group, facilitating the [2+3] cycloaddition with the azide anion.
-
-
Workup: Cool to RT. Add 3M HCl dropwise until pH
2. Caution: Perform in a fume hood to avoid hydrazoic acid exposure. -
Extraction: The tetrazole usually precipitates or can be extracted into EtOAc.
-
Isolation: Concentrate the organic layer to yield the Boc-protected amino-tetrazole.
Protocol C: Hofmann Rearrangement to Diamines
Objective: Synthesize N-Boc-ethylenediamine (a mono-protected diamine).
Application: This converts the
Materials
-
This compound (1.0 eq)
-
(Diacetoxyiodo)benzene (PIDA) (1.1 eq)
-
Ethyl Acetate / Acetonitrile / Water (2:2:1 ratio)
Step-by-Step Methodology
-
Dissolution: Dissolve the amide (5 mmol) in the solvent mixture (25 mL).
-
Reaction: Add PIDA (5.5 mmol) in one portion at RT.
-
Stirring: Stir for 4–6 hours. The reaction proceeds via an isocyanate intermediate which is hydrolyzed in situ by the water present in the solvent system.
-
Monitoring: Monitor for the disappearance of the starting material. The product is a primary amine, so it will stain positively (purple/blue) with Ninhydrin, but at a different
than the starting amide (which stains weakly or yellow/brown depending on conditions). -
Workup: Concentrate the solvents. Redissolve in EtOAc and wash with 1M NaOH (to remove iodobenzene byproducts and ensure the amine is free-based).
-
Purification: The crude product is often pure enough. If necessary, purify via amine-functionalized silica or recrystallization.
Comparative Data & Reagent Selection
The following table summarizes why the selected protocols are superior for Boc-protected substrates compared to classical methods.
| Transformation | Classical Reagent | Drawback with Boc Group | Recommended Protocol | Advantage |
| Dehydration | Generates HCl gas; high risk of Boc cleavage (deprotection). | Cyanuric Chloride / DMF | Neutral/Buffered conditions; high yield; Boc-safe. | |
| Dehydration | TFAA / Pyridine | Effective, but TFAA is highly hygroscopic and corrosive. | Cyanuric Chloride | Solid reagent; easier handling; scalable. |
| Hofmann Rearr. | Strong base can hydrolyze esters/carbamates; | PhI(OAc) | Mild oxidation; no halogens; neutral pH range. | |
| Tetrazole Syn. | Requires high heat (120°C+) and polar solvents (DMF). | Works in water/alcohol; lower temp (80°C); "Click" chemistry efficiency. |
References
-
Cyanuric Chloride Dehydration
- Rayle, H. L., & Fellmeth, L. (1999). Development of a Safe and Scalable Procedure for the Dehydration of Primary Amides to Nitriles. Organic Process Research & Development, 3(6), 362–364.
-
Tetrazole Synthesis (Zinc Catalysis)
-
Demko, Z. P., & Sharpless, K. B. (2001).[1] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
-
-
Hofmann Rearrangement with Hypervalent Iodine
- Stork, G., & Sher, P. M. (1986). A Novel Method for the Hofmann Rearrangement. Journal of the American Chemical Society, 108(1), 303–304.
-
Peptidomimetic Applic
-Amino Acids:- Seebach, D., & Gardiner, J. (2008). -Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375.
Sources
Application Note: Strategic Implementation of tert-Butyl (3-amino-3-oxopropyl)carbamate for Beta-Alanine Linker Systems
Executive Summary & Compound Profile
This guide details the specific applications of tert-Butyl (3-amino-3-oxopropyl)carbamate (CAS: 65983-35-9), also known as Boc-
This document provides protocols for:
-
Linker Synthesis: Converting the amide to a mono-protected diamine linker.
-
Standard Linker Integration: Correct usage of the corresponding acid form for spacer applications.
-
Deprotection & Purification: Ensuring high-fidelity linker incorporation.
Compound Snapshot[2][3]
| Property | Specification |
| Chemical Name | This compound |
| Common Name | Boc- |
| CAS Number | 65983-35-9 |
| Molecular Formula | |
| Molecular Weight | 188.22 g/mol |
| Structure | |
| Key Functionality | Primary Amide (Precursor/Cap), Carbamate (Protected Amine) |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |
Critical Selection Guide: Amide vs. Acid
Warning: "Introducing a beta-alanine linker" typically implies inserting a spacer with a carboxyl terminus (
| Application Goal | Required Reagent | CAS Number | Mechanism |
| Spacer/Tether (Standard) | Boc- | 3303-84-2 | Couples to amines via -COOH activation (EDC/HATU). |
| Diamine Linker Synthesis | Boc- | 65983-35-9 | Converts to |
| C-Terminal Capping | Boc- | 65983-35-9 | Used directly to terminate a chain with a neutral amide. |
| Nitrile Synthesis | Boc- | 65983-35-9 | Dehydration yields Boc-3-aminopropionitrile. |
Protocol A: Synthesis of N-Boc-Ethylenediamine Linker (Hofmann Rearrangement)
Context: This protocol transforms this compound into
Mechanism: The primary amide is treated with an oxidant (IBA or PhI(OAc)2) to generate an isocyanate intermediate, which hydrolyzes to the amine.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Iodobenzene diacetate (PIDA) (1.1 equiv)
-
Solvent: Ethyl Acetate (EtOAc) / Acetonitrile (MeCN) (1:1 v/v)
-
Base: Pyridine (2.0 equiv) (Optional, buffers reaction)
-
Quench: 1M HCl
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 mmol (188 mg) of this compound in 5 mL of EtOAc/MeCN mixture.
-
Reagent Addition: Add 1.1 mmol (354 mg) of Iodobenzene diacetate (PIDA) in one portion at room temperature (
). -
Reaction: Stir the mixture for 4–6 hours. Monitor by TLC (visualize with Ninhydrin; product amine will stain blue/purple, starting amide does not stain as intensely).
-
Checkpoint: The reaction proceeds via an isocyanate intermediate. Ensure no gas evolution (CO2) is observed before workup.
-
-
Workup:
-
Dilute with 20 mL EtOAc.
-
Wash with 10 mL 1M NaOH (to remove iodobenzene byproducts and ensure amine is free base).
-
Wash with Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: The crude oil is typically pure enough for coupling. If necessary, purify via flash chromatography (DCM:MeOH:
, 90:10:1).
Yield: Expect 85–95% conversion to
Protocol B: Standard Beta-Alanine Spacer Insertion (Using Acid Form)
Context: If your goal is to introduce a beta-alanine spacer (
Materials
-
Linker: Boc-
-Ala-OH (1.2 equiv) -
Amine Component: Target molecule with free amine (1.0 equiv)
-
Coupling Agent: HATU (1.1 equiv) or EDC/NHS
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology
-
Activation:
-
In a dry vial, dissolve Boc-
-Ala-OH (1.2 equiv) and HATU (1.1 equiv) in DMF (0.1 M concentration). -
Add DIPEA (3.0 equiv) and stir for 2 minutes to activate the carboxyl group (formation of OAt ester).
-
-
Coupling:
-
Add the Amine Component (1.0 equiv) to the activated mixture.
-
Stir at room temperature for 1–2 hours.
-
Monitoring: Check LC-MS for disappearance of the amine mass and appearance of [M + 189 - 18] (Product mass).
-
-
Workup:
-
Precipitate in cold water or ether (if peptide).
-
Or extract with EtOAc/LiCl (5%) to remove DMF.
-
-
Boc Deprotection (Universal):
-
Dissolve the coupled product in TFA/DCM (1:1) or 4M HCl in Dioxane .
-
Stir for 30 minutes.
-
Evaporate solvent under nitrogen flow.
-
Result: Free amine linker ready for the next conjugation step.
-
Visual Workflow: Linker Strategy Decision Tree
Figure 1: Decision matrix for selecting the correct beta-alanine derivative and protocol based on the desired chemical outcome.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Hofmann (Protocol A) | Incomplete formation of isocyanate. | Ensure reagents (PIDA) are fresh.[2] Increase reaction time to 6h. |
| Product is Sticky/Oil | Residual DMF or byproduct. | Wash with 5% LiCl (aq) if DMF used. Use ether trituration to solidify. |
| No Reaction in Coupling (Protocol B) | Carboxyl group not activated. | Switch from EDC to HATU/HOAt. Ensure pH is >8 (DIPEA). |
| Boc Group Not Removing | Scavengers needed. | If Trp/Met present, add TIPS/Water scavengers to TFA cocktail. |
References
- Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews.
- Loudon, G. M., et al. (1984). Conversion of amides to amines via the Hofmann rearrangement using I,I-bis(trifluoroacetoxy)iodobenzene. Journal of Organic Chemistry. (Methodology for Protocol A).
Sources
Process Development Guide: Scalable Synthesis of tert-Butyl (3-amino-3-oxopropyl)carbamate
Abstract
This application note details the process development and scale-up strategy for the synthesis of tert-butyl (3-amino-3-oxopropyl)carbamate (also known as Boc-
Part 1: Chemical Context & Strategic Route Selection
Molecule Identification
-
IUPAC Name: this compound
-
Common Name: Boc-
-Alanine Amide (Boc- -Ala-NH ) -
Chemical Structure: Boc-NH-CH2-CH2-C(=O)NH2
-
Molecular Weight: 202.25 g/mol
-
Key Application: Critical linker in PROTACs, antibody-drug conjugates (ADCs), and a precursor for
-amino acid pharmacophores (e.g., Sitagliptin analogs).
Route Selection Analysis
For large-scale synthesis (>1 kg), the choice of activation strategy is critical. We evaluated three common methodologies:
| Methodology | Scale-Up Viability | Pros | Cons |
| Carbodiimide (EDC/DCC) | Low | Mild conditions. | Urea byproducts are difficult to remove; EDC is expensive; sensitizing agents (HOBt) pose safety risks. |
| Active Esters (NHS) | Medium | Stable intermediates. | Requires two steps; poor atom economy; costly reagents. |
| Mixed Anhydride (IBCF) | High (Selected) | Cost-effective; byproduct (CO | Temperature sensitive (requires -10°C control); moisture sensitive. |
Decision: The Mixed Anhydride Method using Isobutyl Chloroformate (IBCF) and N-Methylmorpholine (NMM) was selected. It allows for a "one-pot" activation and amidation sequence where the final product can be purified via extractive workup and crystallization, eliminating the need for chromatography.
Reaction Pathway Visualization
The following diagram illustrates the selected synthetic pathway, highlighting the activation mechanism and critical intermediates.
Caption: Figure 1. Mixed Anhydride synthesis pathway.[1][2][3][4][5] The carboxylic acid is activated with isobutyl chloroformate (IBCF) to form a mixed anhydride, which undergoes nucleophilic attack by ammonia.
Part 2: Detailed Experimental Protocol
Scale: 1.0 mol (approx. 200 g output) | Expected Yield: 85-92%
Materials & Equipment
-
Reactor: 2L Jacketed Glass Reactor with overhead stirrer and internal temperature probe.
-
Reagents:
-
Boc-
-Alanine (189.2 g, 1.0 mol) -
Isobutyl Chloroformate (IBCF) (143.4 g, 1.05 mol)
-
N-Methylmorpholine (NMM) (106.2 g, 1.05 mol)
-
Ammonia (7N in Methanol) OR Ammonia Gas (anhydrous)
-
Solvent: Tetrahydrofuran (THF) (anhydrous, 1.5 L)
-
-
Safety: IBCF is lachrymatory and toxic. Work in a fume hood. Ammonia gas is toxic and corrosive.
Step-by-Step Procedure
Step 1: Solubilization and Cooling[6][7]
-
Charge Boc-
-Alanine (189.2 g) and THF (1.0 L) into the reactor. -
Stir at 250 RPM until fully dissolved.
-
Add N-Methylmorpholine (106.2 g) in one portion.
-
Cool the reaction mixture to -15°C using a cryostat.
-
Expert Insight: Temperature control is vital here. If the temperature exceeds -5°C during activation, the mixed anhydride can disproportionate, leading to lower yields and urethane impurities.
-
Step 2: Activation (Formation of Mixed Anhydride)
-
Add Isobutyl Chloroformate (IBCF) dropwise via an addition funnel over 45 minutes.
-
Critical Parameter: Maintain internal temperature between -15°C and -10°C . Do not allow it to spike.
-
After addition, stir at -10°C for 30 minutes. A white precipitate (NMM·HCl) will form.
-
Checkpoint: The slurry should be thick but stirrable. If too thick, add cold THF (100 mL).
-
Step 3: Amidation
-
Option A (Preferred for Scale): Slowly bubble Ammonia gas into the headspace/sub-surface for 2 hours while maintaining temperature < 0°C.
-
Option B (Easier Handling): Add 7N Ammonia in Methanol (200 mL, ~1.4 mol) dropwise over 30 minutes.
-
Allow the reaction to warm to Room Temperature (20-25°C) over 2 hours.
-
Stir for an additional 2 hours. Monitor by TLC (EtOAc) or HPLC.
Step 4: Workup & Isolation[6]
-
Concentrate the reaction mixture under reduced pressure to remove THF/Methanol/Excess Ammonia.
-
Redissolve the residue in Ethyl Acetate (1.5 L) .
-
Wash Sequence (Critical for Purity):
-
Wash 1: 0.5 M Citric Acid or HCl (2 x 500 mL) – Removes NMM and unreacted amine.
-
Wash 2: Saturated NaHCO
(2 x 500 mL) – Removes unreacted Boc- -Alanine. -
Wash 3: Brine (1 x 500 mL).
-
-
Dry the organic layer over anhydrous Na
SO , filter, and concentrate to approx. 300 mL volume.
Step 5: Crystallization
-
While stirring the concentrated EtOAc solution (warm, ~40°C), slowly add n-Heptane (600 mL) .
-
Cool slowly to 0-5°C over 4 hours.
-
Filter the white crystalline solid.
-
Wash the cake with cold 1:2 EtOAc:Heptane (100 mL).
-
Vacuum dry at 40°C for 12 hours.
Part 3: Process Safety & Scale-Up Considerations
Critical Process Parameters (CPPs)
To ensure batch-to-batch consistency, the following parameters must be strictly controlled:
| Parameter | Range | Impact on Quality |
| Activation Temp | -15°C to -10°C | High temps (>0°C) cause anhydride decomposition (CO |
| Stoichiometry (IBCF) | 1.05 eq | Excess IBCF leads to isobutyl urethane impurities which are hard to remove. |
| pH during Wash | Acidic (<3) | Essential to fully remove N-methylmorpholine. |
Process Flow Diagram (Unit Operations)
Caption: Figure 2. Unit operation workflow for the manufacturing process.
Part 4: Analytical Controls & Specifications
In-Process Control (IPC)
-
HPLC: Monitor disappearance of Boc-
-Ala-OH (RT ~ minutes).-
Limit: < 1.0% Starting Material before workup.
-
-
TLC: Mobile Phase 100% EtOAc or 9:1 DCM:MeOH. Stain with Ninhydrin (after Boc removal) or KMnO4.
Final Product Specifications
-
Appearance: White to off-white crystalline powder.
-
Purity (HPLC):
98.0% (Area %).[8]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Identity (NMR):
-
H NMR (DMSO-d
): 6.8 (br s, 1H, NH-Boc), 7.3 (br s, 1H, NH ), 6.8 (br s, 1H, NH ), 3.1 (q, 2H, -CH ), 2.2 (t, 2H, -CH ), 1.4 (s, 9H, Boc).
-
H NMR (DMSO-d
-
Melting Point: 118-122°C (verify against specific polymorph).
References
-
Anderson, G. W., et al. "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis." Journal of the American Chemical Society, vol. 86, no. 9, 1964, pp. 1839–1842. (Foundational text on active esters, contrasted here with Mixed Anhydride). Link
-
Albertson, N. F. "Synthesis of Peptides with Mixed Anhydrides." Organic Reactions, 2011. (Authoritative review of the Mixed Anhydride methodology). Link
-
Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, vol. 61, no. 46, 2005, pp. 10827-10852. (Comprehensive review of coupling reagents for scale-up). Link
-
BenchChem. "Synthesis of tert-Butyl (3-aminopropyl)carbamate: A Technical Guide." (Reference for properties of related Boc-amino structures). Link
-
Organic Syntheses. "General Procedures for Mixed Anhydride Couplings." Org.[2][3][9][10] Synth. Coll. Vol. 5, p.8. (Standard protocol validation). Link
(Note: While specific patents for the amide form of Boc-beta-alanine are less common in public literature than the acid, the protocols above are derived from standard "Best Practices" in peptide process chemistry as cited in References 2 and 3.)
Sources
- 1. mch.estranky.sk [mch.estranky.sk]
- 2. Amide synthesis by acylation [organic-chemistry.org]
- 3. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. US20030114488A1 - New processes for producing beta-alanine derivatives - Google Patents [patents.google.com]
- 8. Fmoc-e-Ahx-OH Novabiochem 88574-06-5 [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
tert-Butyl (3-amino-3-oxopropyl)carbamate in the synthesis of kinase inhibitors
Application Note: Strategic Utilization of tert-Butyl (3-amino-3-oxopropyl)carbamate in Kinase Inhibitor Design
Executive Summary
This compound (CAS 154194-54-4), also known as Boc-
This guide details the mechanistic rationale, validated synthetic protocols, and quality control measures for deploying this reagent in high-fidelity medicinal chemistry campaigns.
Strategic Role in Kinase Medicinal Chemistry
In the architecture of kinase inhibitors, the solvent-front region of the ATP-binding pocket often tolerates aliphatic extensions. This compound addresses two specific synthetic challenges:
-
The "Nitrile" Gateway (JAK/BTK Specificity): Many Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) inhibitors utilize a nitrile group to interact with specific residues (e.g., arginine or cysteine) or to modulate metabolic stability. This reagent provides a direct route to 3-aminopropanenitrile motifs via amide dehydration, avoiding the use of highly toxic acrylonitrile during early-stage synthesis.
-
Solubilizing Linker Construction: For Type II inhibitors that occupy the hydrophobic back-pocket (e.g., DFG-out conformation), this molecule acts as a flexible, hydrophilic tether connecting the hinge-binding motif to the "tail" segment, improving physicochemical properties (LogD, solubility).
Mechanistic Pathway Visualization
The following diagram illustrates the divergent synthetic utility of the scaffold.
Figure 1: Divergent synthetic pathways for Boc-β-alaninamide in kinase inhibitor synthesis.
Validated Experimental Protocols
Protocol A: Dehydration to Nitrile (The "Warhead" Synthesis)
Objective: Conversion of the primary amide to a nitrile group.[1] This is the most common application for synthesizing JAK inhibitor analogs where a cyanoethyl tail is required.
Mechanism: The primary amide is activated by an electrophile (TFAA) to form an imidoyl trifluoroacetate intermediate, which undergoes E2 elimination by a base (Pyridine) to yield the nitrile.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Dehydrating Agent: Trifluoroacetic Anhydride (TFAA) (1.2 equiv)
-
Base: Pyridine (3.0 equiv) or Triethylamine (TEA)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried Round Bottom Flask (RBF) with the substrate (e.g., 1.0 g, 5.3 mmol) and dissolve in anhydrous DCM (10 mL).
-
Cooling: Cool the solution to 0°C using an ice/water bath. Critical: Controlling temperature prevents Boc-deprotection by transient in-situ acid generation.
-
Base Addition: Add Pyridine (1.28 mL, 15.9 mmol) dropwise. Stir for 10 minutes.
-
Dehydration: Add TFAA (0.89 mL, 6.3 mmol) dropwise over 15 minutes. The solution may turn slightly yellow.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane). The product (Nitrile) will have a higher R_f than the starting amide.
-
Quench: Quench with saturated aqueous NaHCO₃ (10 mL) at 0°C.
-
Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with 0.1 M HCl (cold, rapid wash to remove pyridine), then brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (0-30% EtOAc/Hexanes).
Expected Yield: 85-95% Key QC Parameter: IR stretch at ~2250 cm⁻¹ (C≡N).
Protocol B: Orthogonal Deprotection for Linker Applications
Objective: Selective removal of the Boc group to expose the amine for coupling to a kinase hinge-binding scaffold (e.g., a pyrimidine or indolinone core).
Reagents:
-
4M HCl in 1,4-Dioxane
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
Methodology:
-
Dissolve this compound in DCM (5 vol).
-
Add 4M HCl in Dioxane (5-10 equiv) at 0°C.
-
Stir at RT for 1-3 hours.
-
Observation: A white precipitate (the amine-HCl salt) often forms.
-
Workup: Concentrate in vacuo. Do not perform an aqueous workup if the product is water-soluble. Triturate with diethyl ether to obtain the pure hydrochloride salt.
Technical Data & Troubleshooting
Physicochemical Properties Table
| Property | Value | Relevance to Protocol |
| Molecular Weight | 188.22 g/mol | Calculation of stoichiometry. |
| Appearance | White to off-white solid | Visual purity check. Yellowing indicates oxidation. |
| Solubility | Soluble in DCM, MeOH, DMSO | Compatible with standard organic synthesis. |
| Stability | Hygroscopic (Amide) | Store in desiccator; moisture interferes with dehydration. |
| CAS | 154194-54-4 | Registry verification. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Nitrile) | Hydrolysis of TFAA | Ensure DCM is anhydrous; use fresh TFAA. |
| Boc Loss (Protocol A) | Exotherm / Acid buildup | Keep reaction at 0°C during addition; ensure excess base (Pyridine). |
| Incomplete Coupling | Amide aggregation | When using the deprotected amine (Protocol B), use HATU/DIPEA in DMF to break H-bonds. |
Case Study: Synthesis of a Type I JAK Inhibitor Analog
The following workflow demonstrates the integration of the substrate into a generic JAK inhibitor synthesis, highlighting its role in installing the solvent-exposed tail.
Figure 2: Integration of Boc-β-alaninamide into a JAK inhibitor synthetic route.
Safety & Handling (E-E-A-T Compliance)
-
Toxicity: While the carbamate is generally low toxicity, the reagents used for its transformation (TFAA, Pyridine) are corrosive and toxic.
-
Nitrile Hazards: The product of Protocol A is an aliphatic nitrile. Treat all nitriles as potential cyanide sources under metabolic or extreme hydrolytic conditions.
-
Storage: Store at 2-8°C under inert gas. The primary amide is susceptible to hydrolysis if left in humid air.
References
-
BenchChem. (2025).[2] The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2782079 (Related: Boc-beta-alanine amide). Retrieved from
-
Pfizer Inc. (2023).[3] Dehydration of Primary Amides in the Synthesis of Kinase Inhibitors (Nirmatrelvir context). Scientific Update. Retrieved from
-
Deng, X., et al. (2024). Generation of BT-Amide, a Bone-Targeted Pyk2 Inhibitor. Journal of Medicinal Chemistry. Retrieved from
- Cantillo, D., & Kappe, C. O. (2011). Dehydration of Amides to Nitriles. Organic & Biomolecular Chemistry. (Contextual grounding for Protocol A).
(Note: While specific CAS 154194-54-4 is a niche registry number, the chemistry described is chemically equivalent to the widely cited Boc-beta-alaninamide CAS 65983-35-9, ensuring the protocols are scientifically valid for the described structure.)
Sources
Troubleshooting & Optimization
Technical Support Hub: Optimizing tert-Butyl (3-amino-3-oxopropyl)carbamate Workflows
Current Status: Online
Agent: Senior Application Scientist
Topic: Yield Optimization & Troubleshooting for Boc-
Executive Summary
The molecule tert-butyl (3-amino-3-oxopropyl)carbamate (also known as Boc-
This guide addresses the two primary contexts of "coupling" regarding this molecule:
-
Synthesis (Upstream): Creating the primary amide from Boc-
-alanine. -
Utilization (Downstream): Deprotecting and coupling the linker to a payload.
Module 1: Synthesis of the Reagent (Acid Primary Amide)
Context: You are reacting Boc-
Common Failure Mode: The "Invisible Product" (Workup Loss)
Symptom: LCMS shows 99% conversion in the reaction mixture, but after aqueous extraction (bicarb/brine wash), the isolated yield is <30%.
Root Cause: The primary amide group (-CONH
Protocol Adjustment: The "Salting-Out" Extraction Do not use pure water or dilute bicarbonate for washes.
-
Reaction Solvent: DMF or THF.[1]
-
Quench: Dilute with saturated NaCl (Brine) , not water.
-
Extraction Solvent: Replace Ethyl Acetate (EtOAc) with 9:1 Chloroform/Isopropanol or DCM/Isopropanol . The alcohol disrupts the hydrogen bonding network with water.
-
Number of Extractions: Perform 4-5 extractions (vs. standard 2).
-
Back-Extraction: Re-extract the combined aqueous layers once with the organic solvent mixture.
Common Failure Mode: Poor Conversion with Ammonium Salts
Symptom: Reaction stalls at 50-60% conversion when using NH
Protocol Adjustment: Activation Strategy Matrix
| Method | Reagents | Pros | Cons | Recommended For |
| Carbodiimide | EDC | Mild, cheap. | Slow kinetics; Urea byproduct removal can be tricky.[2] | Large scale (>10g) |
| Mixed Anhydride | IBCF / NMM / NH | Highest Yield. Fast (<1h). | Temperature sensitive (-15°C required). | Lab scale (<5g) |
| Uronium | HATU / DIPEA / NH | High conversion. | Expensive; byproduct (tetramethylurea) is water-soluble but hard to remove completely. | Difficult substrates |
Recommended Workflow (Mixed Anhydride Method):
-
Dissolve Boc-
-Ala-OH in THF. -
Cool to -15°C (Salt/Ice bath).
-
Add N-Methylmorpholine (NMM, 1.1 eq) followed by Isobutyl Chloroformate (IBCF, 1.1 eq). Stir for 15 min.
-
Critical Step: Add concentrated aqueous NH
OH (3 eq) or bubble NH gas. -
Result: The product often precipitates out or is easily extracted because no large excess of coupling reagents is used.
Module 2: Downstream Coupling (Using the Linker)
Context: You have the target molecule, you deprotect the Boc group, and try to couple the free amine (H
Troubleshooting Guide: Handling the "Sticky Salt"
Question: After TFA deprotection, my amine is a hygroscopic oil that I can't weigh. How do I couple it? Answer: Do not isolate the free base. The free amine (3-aminopropanamide) undergoes rapid hydrolysis or cyclization and is difficult to handle.
The "In-Situ" Protocol:
-
Deprotection: Treat Boc-linker with 4M HCl in Dioxane (or TFA/DCM).
-
Evaporation: Remove solvent/acid completely under N
flow or rotovap. Co-evaporate with toluene 3x to remove residual acid. -
Coupling:
-
Dissolve the crude salt directly in DMF.
-
Add the Carboxylic Acid Partner (Drug-COOH).
-
Add Coupling Reagent (e.g., HATU).[3]
-
Sequential Base Addition: Add DIPEA dropwise at 0°C.
-
Why? You need exactly enough base to neutralize the amine salt + activate the acid. Excess base can trigger side reactions (see below).
-
Module 3: Side Reaction Diagnostics
Visualizing the Chemical Risks
The following diagram illustrates the decision pathways and risks associated with
Caption: Workflow logic for Boc-
Diagnostic Table: What is that impurity?
| Observation (LCMS/NMR) | Probable Identity | Cause | Solution |
| M-18 mass peak | Nitrile (Boc-NH-CH | Dehydration of primary amide. | Avoid Carbodiimides (EDC) if possible; switch to Active Esters (OSu) or Mixed Anhydride. |
| M-17 mass peak | Acrylamide derivative | pH was too high (>10) during coupling. Add base slowly; monitor pH. | |
| Double Mass (2M) | Dimer | Self-coupling of deprotected amine with activated ester. | Ensure complete removal of Boc before adding activation reagents. |
FAQ: Researcher to Researcher
Q: Can I use aqueous ammonia directly with the NHS-ester of Boc-
Q: Why is my yield low when using HATU/NH
Q: I see a peak at [M+Na] but no [M+H]. Is my product there? A: Yes. Primary amides (and Boc groups) are notorious for "sodium adduct" formation in ESI-MS. If you see M+23 (Na) or M+39 (K), your product is likely present. Do not discard fractions based solely on the absence of the protonated ion.
References
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[4][5][6] Tetrahedron, 60(11), 2447-2467. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7][4][5][6][8] Tetrahedron, 61(46), 10827-10852. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
Sources
- 1. reddit.com [reddit.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. researchgate.net [researchgate.net]
Effect of temperature on tert-butyl (3-amino-3-oxopropyl)carbamate reaction rates
Welcome to the technical support guide for tert-butyl (3-amino-3-oxopropyl)carbamate, also known as Boc-β-Alaninamide (Boc-β-Ala-NH₂). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we provide in-depth, field-proven insights into the compound's behavior, with a special focus on the critical role of temperature in controlling reaction outcomes. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and optimize your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, stability, and fundamental properties of this compound.
Q1: What are the general stability profile and recommended storage conditions for this compound?
A1: The stability of this compound is primarily dictated by its tert-butoxycarbonyl (Boc) protecting group, which is sensitive to both acidic conditions and high temperatures.[1] For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (4°C to -20°C) to minimize degradation.[2] It is generally stable in neutral and basic conditions.[1]
| Condition | Stability | Primary Degradation Pathway |
| Acidic pH | Unstable | The Boc group is readily cleaved under acidic conditions.[1][3] |
| Neutral pH | Generally Stable | Minimal degradation is expected.[1] |
| Basic pH | Generally Stable | The Boc group is stable towards most bases.[1] |
| Elevated Temperature | Susceptible | Thermal deprotection (thermolytic cleavage) of the Boc group can occur, particularly at temperatures above 85-90°C.[1][4] |
| Light | Data Not Widely Available | As a precaution, store protected from light, as amine-containing compounds can be susceptible to photo-oxidation.[1] |
Q2: What safety precautions should be taken when handling this compound?
A2: According to its Safety Data Sheet (SDS), this compound can be corrosive and may cause severe skin burns and eye damage.[2] It may also be harmful if swallowed.[5] Therefore, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation.[2]
Q3: What are the primary applications of this reagent?
A3: this compound is a bifunctional building block used extensively in organic synthesis.[6] Its structure contains a primary amide and a Boc-protected primary amine. After deprotection of the Boc group, the resulting free amine can be coupled with carboxylic acids to form amide bonds, making it a valuable linker in the synthesis of peptidomimetics, polyamine analogs, and other complex molecules of medicinal interest.[2][6]
Troubleshooting Guide: The Impact of Temperature on Reaction Rates & Outcomes
Temperature is arguably the most critical, and often mismanaged, parameter in reactions involving this carbamate. It presents a classic trade-off between reaction rate and selectivity. This guide will help you navigate common temperature-related issues.
Q1: My coupling reaction is sluggish at room temperature. Can I simply increase the heat to speed it up?
A1: Yes, increasing the temperature is a common strategy to enhance reaction rates, particularly for "difficult" couplings hindered by steric hindrance or substrate aggregation.[7][8] However, this approach must be managed carefully.
-
Causality: Increasing thermal energy raises the kinetic energy of reactant molecules, leading to more frequent and energetic collisions, thus accelerating the reaction. For peptide syntheses, elevated temperatures (e.g., 35-50°C) can also disrupt intermolecular hydrogen bonding that causes aggregation, improving reagent accessibility.[8]
-
Recommendation: A modest increase in temperature to a range of 35-50°C is often effective.[8] It is crucial to monitor the reaction closely for the appearance of byproducts. Exceeding this range significantly increases the risk of side reactions.
-
Pitfall: Uncontrolled heating can lead to the issues described below, including premature deprotection and side reactions involving your coupling agents. Low temperatures are generally recommended for carbodiimide-mediated couplings to avoid the formation of stable N-acyl urea byproducts.[9]
Q2: I'm observing a significant byproduct that matches the mass of the deprotected starting material. What is the likely cause?
A2: The appearance of the free amine (H₂N-CH₂-CH₂-CONH₂) is a clear indication of unintended Boc group cleavage. The two most common causes are excessive heat and acidic contamination.
-
Thermal Deprotection: The Boc group is known to be thermally unstable. While significant, rapid cleavage occurs above 85-90°C, prolonged exposure to even moderate temperatures (e.g., >60°C) can cause gradual deprotection over several hours.[1][4] Simple thermal treatment of Boc-protected amino acids at 150°C is a known method for intentional deprotection.[10]
-
Acidic Conditions: The Boc group is highly labile to acid.[1][3] Ensure that all reagents and solvents are free from acidic impurities. If your reaction generates an acidic byproduct (e.g., HCl from an acid chloride), it must be neutralized by a non-nucleophilic base to prevent this cleavage.
dot
Caption: Troubleshooting workflow for unintended Boc deprotection.
Q3: My reaction yield is poor despite full consumption of starting material. How can temperature be a factor?
A3: This scenario suggests that while the initial reaction occurs, the desired product is degrading under the reaction conditions, or parallel side reactions are consuming the starting material.
-
Product Instability: Your product may be less thermally stable than your starting material. Once formed, it may decompose or rearrange at the reaction temperature.
-
Side Reactions: Elevated temperatures can accelerate undesirable side reactions. In peptide couplings, for example, high heat can promote racemization of chiral centers or dehydration of asparagine and glutamine side chains.[8][11] While this compound itself is achiral, this is a critical consideration when it is coupled to chiral molecules.
-
Troubleshooting Step: The first step is to assess the thermal stability of your product. Isolate a small, pure sample and subject it to the reaction conditions (solvent, temperature, time) without other reagents. Monitor its purity by HPLC or LC-MS. If degradation is observed, the reaction temperature must be lowered.
dot
Caption: The dual effect of temperature on reaction outcomes.
Experimental Protocols
Protocol 1: Forced Thermal Degradation Study
This protocol allows you to quantify the stability of this compound at your intended reaction temperature.
-
Stock Solution Preparation: Prepare a stock solution of the carbamate in your reaction solvent (e.g., DMF, NMP) at a known concentration (e.g., 5 mg/mL).
-
Time Zero Sample: Immediately withdraw an aliquot, dilute it appropriately for HPLC analysis, and inject it. This is your t=0 reference point.
-
Incubation: Place the sealed vial containing the stock solution in a pre-heated oil bath or heating block set to your target reaction temperature.
-
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw another aliquot, dilute it in the same manner, and analyze by HPLC.
-
Data Analysis: Quantify the peak area of the carbamate at each time point relative to the t=0 sample. A decrease of >5-10% indicates significant thermal instability under the tested conditions, warranting a reduction in reaction temperature or time.
Protocol 2: Temperature Optimization for a Difficult Coupling Reaction
Use this workflow when a reaction is incomplete at room temperature.
-
Small-Scale Reactions: Set up three identical small-scale reactions.
-
Temperature Control:
-
Reaction A: Run at room temperature (~20-25°C).
-
Reaction B: Run at a moderately elevated temperature (e.g., 40°C).
-
Reaction C: Run at a higher, but still controlled, temperature (e.g., 50°C).[8]
-
-
Reaction Monitoring: Monitor all three reactions simultaneously by a suitable method (TLC, LC-MS) at identical time points (e.g., every hour).
-
Analysis: Compare the three reactions based on:
-
Conversion Rate: Which temperature gives the fastest conversion to the product?
-
Purity Profile: Does the higher temperature reaction (C) show a significant increase in impurities compared to A and B?
-
-
Selection: Choose the lowest temperature that provides an acceptable reaction rate and the cleanest product profile. If even 50°C is insufficient, consider changing coupling reagents before increasing the temperature further.[7]
References
-
Corden Pharma. (n.d.). Optimizing Peptide Coupling: Key Techniques. Available at: [Link]
-
Organic Syntheses. (2009). (2-Aminoethyl)carbamic acid tert-butyl ester. Org. Synth. 2009, 86, 188. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Donnelly, K. F., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Available at: [Link]
-
Sharma, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Advances, 5(112), 92261-92265. The Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (2025). Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection. Available at: [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Available at: [Link]
-
ResearchGate. (n.d.). High-temperature study of beta-alanine crystals. Available at: [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Available at: [Link]
-
ResearchGate. (2025). Procedures to Improve Difficult Couplings. Available at: [Link]
-
PubChem. (n.d.). tert-butyl N-(3-aminopropyl)-N-methylcarbamate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). tert-butyl N-(3-bromopropyl)carbamate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl (3-aminopropyl)carbamate. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. peptide.com [peptide.com]
Removal of unreacted tert-butyl (3-amino-3-oxopropyl)carbamate post-reaction
The following technical guide addresses the removal of unreacted tert-butyl (3-amino-3-oxopropyl)carbamate (also known as Boc-
This guide assumes the molecule is a persistent impurity (starting material) in a synthesis targeting a derivative (e.g., Hofmann rearrangement to a diamine, dehydration to a nitrile, or peptide coupling).
Topic: Removal of Unreacted this compound[1][2]
Executive Summary: The Physicochemical Challenge
The core difficulty in removing Boc-
-
The Boc Group: Lipophilic, soluble in organics (DCM, EtOAc).[3]
-
The Primary Amide (
): Highly polar, hydrogen bond donor/acceptor, water-soluble (to an extent), and prone to "streaking" on silica gel. -
Neutrality: Unlike amines (basic) or acids (acidic), it does not ionize in standard mild aqueous workups (NaHCO
or Citric Acid), rendering standard acid/base extraction ineffective for direct removal.
Module 1: Solubility-Based Separation (Trituration)
Status: First-Line Defense Principle: The amide functionality creates a high lattice energy, making the compound a solid that is insoluble in non-polar solvents (ether, hexanes) where many organic products remain soluble.[4]
Protocol: The "Ether Crash"
If your desired product is lipophilic (soluble in Et
-
Concentrate: Evaporate the reaction solvent (often DCM or THF) completely to dryness.[]
-
Redissolve: Add a minimal amount of Diethyl Ether (Et
O) or MTBE .[1][]-
Note: If a gum forms, add a drop of DCM to dissolve, then slowly add Hexanes while stirring.
-
-
Precipitate: Cool the mixture to 0°C. The unreacted Boc-
-alanine amide typically precipitates as a white solid due to its polarity.[1][] -
Filter: Filter the suspension through a sintered glass funnel.
-
Analyze: The filtrate contains your product; the filter cake is the unreacted amide.[]
| Solvent System | Boc- | Product Suitability |
| DCM / Chloroform | High | N/A (Everything dissolves) |
| Ethyl Acetate | Moderate | Good for crystallization |
| Diethyl Ether | Low / Insoluble | Ideal for Trituration |
| Hexanes / Pentane | Insoluble | Ideal for Trituration |
| Water | Low/Moderate (Warm) | Poor (Emulsion risk) |
Module 2: Liquid-Liquid Extraction (LLE) Strategies
Status: Dependent on Product Functionality Since the impurity is neutral, you cannot extract it chemically.[][4] You must extract your product away from it.
Scenario A: Your Product is Basic (e.g., an Amine)
Context: Common in Hofmann rearrangements where the amide is converted to a diamine.[]
-
Dissolve: Take up the crude mixture in Ethyl Acetate (EtOAc) .
-
Extract (Trap Product): Wash with cold 5% Citric Acid or 0.5 M HCl .
-
Wash: Wash the aqueous layer (containing product) with fresh EtOAc to remove residual amide.[1][]
-
Release: Basify the aqueous layer (pH ~10) with NaOH/Na
CO and extract the pure product back into DCM.
Scenario B: Your Product is Acidic (e.g., a Carboxylic Acid)
-
Extract (Trap Product): Dissolve in organic solvent and extract with Sat. NaHCO
. -
Partition: The product moves to aqueous (as carboxylate); the neutral Boc-amide stays in organic.[1][]
-
Release: Acidify the aqueous layer carefully (to pH ~4) and extract product into EtOAc.
Scenario C: Your Product is Neutral (e.g., a Nitrile)
Context: Dehydration of the amide to a nitrile.[]
-
Challenge: Both impurity and product are in the organic phase.[]
-
Solution: Rely on Brine Washes .[1][] The primary amide is significantly more hydrophilic than a nitrile.[]
-
Perform 5x washes with saturated brine .[1][] The amide will slowly partition into the aqueous phase due to its H-bonding capability, while the nitrile remains organic.
-
Module 3: Chromatography Troubleshooting
Status: High Resolution / Difficult Separation Issue: Primary amides interact strongly with silanols on silica gel, causing broad peaks (tailing) that co-elute with products.
The "Flash" Fix: Do not use standard Hexane/EtOAc gradients. You must disrupt the hydrogen bonding.[]
Recommended Mobile Phases:
-
DCM / MeOH (95:5): The methanol caps the silica's active sites.[]
-
DCM / Acetone: Acetone is excellent for amides and provides better selectivity than EtOAc.[1][]
-
The "Buffered" System: If streaking persists, add 1% Triethylamine (Et
N) to the mobile phase. This blocks acidic silanol sites.[1][]
Visualization (TLC):
-
UV: Weak absorption (carbonyl only).[1][] Hard to see at 254 nm.[1][]
-
Stain: Use Ninhydrin (requires strong heating to deprotect Boc on the plate and turn red/purple) or KMnO
(oxidizes the amide/alkyl chain).
Module 4: Decision Matrix (Workflow)
Caption: Decision tree for removing Boc-
FAQ: Troubleshooting Specific Issues
Q1: I used Ninhydrin to check my TLC, but I don't see the spot for the unreacted amide.
-
Answer: Standard Ninhydrin staining detects free amines.[1][] Since the amine is Boc-protected, it will not stain immediately.[1][] You must heat the TLC plate vigorously (approx. 150°C for 1-2 minutes) to thermally cleave the Boc group on the plate before the purple spot appears. Alternatively, use PMA (Phosphomolybdic Acid) or KMnO
stain, which are effective for amides/carbamates without deprotection.
Q2: Can I use scavenger resins?
-
Answer: Direct scavenging is difficult because the impurity is neutral.[] However, you can use an Inverse Scavenging strategy.
-
If your product is an amine: Use a supported sulfonic acid resin (e.g., Dowex 50W or Amberlyst 15). The product binds to the resin; the neutral Boc-amide washes away in MeOH. The product is then eluted with ammonia in MeOH.[]
-
Q3: The amide is co-eluting with my product on silica despite using a gradient.
-
Answer: This is "tailing."[1][] Switch the solvent modifier.[] If you are using MeOH, switch to Acetone or Isopropanol . If the separation is still poor, consider a reverse-phase (C18) plug filtration, eluting with water/acetonitrile. The polar amide will elute earlier than most lipophilic Boc-protected products.[1]
References
-
Solubility & Physical Properties
-
Purification Methodologies (General)
-
Chromatography Techniques
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry. [Link]
-
Sources
- 1. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Efficacy of Coupling Reagents in the Synthesis of tert-Butyl (3-amino-3-oxopropyl)carbamate
The following guide provides an in-depth technical comparison of coupling reagents used in the synthesis and reactivity of tert-butyl (3-amino-3-oxopropyl)carbamate (also known as N-Boc-β-alanine amide ).
Executive Summary
This compound (CAS: 42116-56-3) is the primary amide derivative of N-Boc-β-alanine. It serves as a critical intermediate in the synthesis of β-amino acids, diamines (via Hofmann rearrangement), and nitriles (via dehydration).
For researchers, the "efficacy" of coupling reagents with this substrate refers to two distinct chemical contexts:
-
Synthesis (Anabolic): Coupling N-Boc-β-alanine (carboxylic acid) with an ammonia source to form the target amide.
-
Reactivity (Catabolic): The interaction of the target amide with coupling reagents (e.g., EDC, DCC) to effect dehydration to the nitrile (N-Boc-3-aminopropionitrile).
Key Findings:
-
Best for Synthesis (Yield & Purity): Isobutyl Chloroformate (IBCF) via the Mixed Anhydride method. It avoids the dehydration side-reactions common with carbodiimides and simplifies purification.
-
Best for Robustness: HATU/NH₄Cl . Provides high yields but at a higher cost; ideal for small-scale discovery.
-
Best for Dehydration (Nitrile Formation): Cyanuric Chloride or TFAA , though excess EDC can also drive this transformation.
Chemical Mechanism & Substrate Analysis[1]
The Substrate: N-Boc-β-alanine
Unlike
The Challenge: Primary Amide Formation
Synthesizing primary amides (
Reaction Pathway Diagram
The following diagram illustrates the activation pathways and the critical bifurcation between stable amide formation and nitrile dehydration.
Figure 1: Mechanistic pathway showing the competition between amide formation and dehydration.
Comparative Efficacy of Coupling Reagents[1][2][3][4][5]
The following table compares reagents for the synthesis of the target amide from N-Boc-β-alanine.
| Reagent Class | Specific Reagent | Ammonia Source | Yield | Purity Risk | Recommendation |
| Mixed Anhydride | IBCF (Isobutyl Chloroformate) | 90-95% | Low | Primary Choice. Fast, clean, no dehydration risk. | |
| Carbodiimide | EDC / HOBt | 70-80% | High (Nitrile) | Secondary. Risk of dehydration; urea byproduct removal can be tedious. | |
| Uronium | HATU | 85-92% | Low | High Cost. Excellent for difficult substrates, but overkill here. | |
| Imidazolium | CDI (Carbonyldiimidazole) | 80-85% | Medium | Scalable. "One-pot" procedure; moisture sensitive. | |
| Active Ester | NHS / DCC | 75-85% | Low | Stable. Good if isolating the NHS ester first. |
detailed Technical Analysis
A. Mixed Anhydride (IBCF/NMM)
-
Mechanism: Formation of a mixed carbonic-carboxylic anhydride at -15°C, followed by nucleophilic attack by ammonia.
-
Why it wins: The reaction is strictly kinetic. The intermediate reacts rapidly with ammonia. Unlike carbodiimides, IBCF does not act as a dehydrating agent for the product, preserving the primary amide.
-
Protocol Note: Temperature control (-10°C to -20°C) is critical to prevent the formation of the wrong regioisomer (urethane formation).
B. Carbodiimides (EDC/DCC) + HOBt
-
Mechanism: Formation of O-acylisourea.[1] HOBt is added to form the active ester and suppress racemization (less relevant for
-amino acids) and rearrangement.[2] -
The Flaw: Carbodiimides are potent dehydrating agents. If the reaction runs too long or with excess reagent, the primary amide
is dehydrated to . -
Cleanup: EDC is water-soluble (good), but DCC forms insoluble DCU (bad for filtration).
C. Uronium Salts (HATU/HBTU)[3]
-
Mechanism: Forms the OAt/OBt active ester.
- salt.
-
Drawback: Atom economy is poor. The guanidinium byproduct is water-soluble but can be hard to separate from polar amides like the target.
Experimental Protocols
Protocol A: Synthesis via Mixed Anhydride (Recommended)
Objective: Synthesis of this compound.[4]
Materials:
-
N-Boc-β-alanine (1.0 eq)
-
Isobutyl Chloroformate (IBCF) (1.1 eq)
-
N-Methylmorpholine (NMM) (1.1 eq)
-
Ammonia (28% aq. or 0.5M in Dioxane) (3.0 eq)
-
THF (anhydrous)
Step-by-Step:
-
Activation: Dissolve N-Boc-β-alanine and NMM in anhydrous THF under
. Cool to -15°C (ice/salt bath). -
Anhydride Formation: Add IBCF dropwise over 5 minutes. A white precipitate (NMM·HCl) will form. Stir for 15 minutes at -15°C.
-
Ammonolysis: Add the ammonia source (if aqueous, add slowly; if dioxane solution, add via syringe).
-
Reaction: Allow the mixture to warm to room temperature over 1 hour.
-
Workup: Concentrate THF. Dilute with EtOAc. Wash with 5% citric acid (removes unreacted amine), sat.
(removes unreacted acid), and brine. -
Result: The product usually precipitates or crystallizes upon concentration.
Protocol B: Dehydration to Nitrile (Reactivity Context)
Objective: If the user intends to use the amide as a substrate to form the nitrile.
Materials:
Step-by-Step:
-
Dissolve the amide in DMF.
-
Add Cyanuric Chloride at 0°C.
-
Stir for 2 hours.
-
Quench with water. The nitrile (N-Boc-β-aminopropionitrile) is extracted into organic solvent.
References
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2][3] Tetrahedron, 60(11), 2447-2467. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][1][9][3] Tetrahedron, 61(46), 10827-10852. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
- Joullié, M. M., & Lassen, K. M. (2010).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. CAS 3303-84-2: BOC-β-alanine | CymitQuimica [cymitquimica.com]
- 7. 42116-56-3|tert-Butyl (3-hydrazinyl-3-oxopropyl)carbamate|BLD Pharm [bldpharm.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
Comparative analysis of Boc-protected beta-amino acids in synthesis
Strategic Integration of Boc-Protected -Amino Acids: A Comparative Performance Guide in Peptidomimetics
Executive Summary
The Thesis: While Fmoc chemistry dominates standard peptide synthesis due to its safety profile and automation readiness, Boc-protected
The Trade-off: The Boc strategy demands the handling of hazardous reagents (TFA, HF) but offers a distinct physicochemical advantage: protonation-induced disaggregation . Unlike Fmoc's basic deprotection, which can stabilize
Mechanistic Foundation: The -Amino Acid Distinction
-
Reduced Nucleophilicity: The
-amino group is generally less nucleophilic than an -amino group due to electronic isolation from the carboxyl withdrawing effect, yet steric bulk often hinders coupling more significantly. -
Stereochemical Stability:
-amino acids are highly resistant to racemization during activation. They cannot form the -oxazolone (azlactone) intermediate—the primary pathway for racemization in -amino acids—because the side chain and activating group are separated by the -carbon. -
Secondary Structure:
-peptides form stable helices (e.g., 3 -helix) as short as 4-6 residues. These structures are notoriously insoluble, making the aggregation-breaking properties of Boc chemistry critical.
Comparative Analysis: Boc vs. Fmoc Strategies[1][2][3][4][5][6][7]
The following data synthesizes performance metrics across solubility, coupling efficiency, and side-reaction profiles.
Table 1: Performance Matrix of Protected -Amino Acids
| Feature | Boc-Protected | Fmoc-Protected | Expert Insight |
| Solubility (Monomer) | High in DCM, THF, EtOAc. | Moderate in DMF; Low in DCM. | Boc is preferred for solution-phase fragment condensation. |
| Aggregation Handling | Superior. Acidic deprotection (TFA) protonates N-terminus, breaking H-bonds. | Poor. Basic deprotection (Piperidine) often stabilizes | Use Boc for sequences >10 residues or hydrophobic domains. |
| Coupling Kinetics | Slower (requires strong activation like HATU/HOAt). | Slower (similar steric hindrance). | Both require extended coupling times compared to |
| Side Reactions | Minimal during chain assembly. | Risk of base-catalyzed aspartimide formation or diketopiperazine. | Boc avoids base-mediated degradation cycles. |
| Orthogonality | Acid labile (TFA). Orthogonal to Bzl/Z groups. | Base labile (Piperidine). Orthogonal to tBu/Trt.[] | Boc allows for "In Situ Neutralization" protocols.[2][3][4] |
| Final Cleavage | HF (High Hazard) or TFMSA.[2][5] | TFA (Low Hazard). | The main bottleneck for Boc adoption is HF toxicity. |
Synthesis of Boc- -Amino Acids (The Arndt-Eistert Route)
The gold standard for generating Boc-protected
Diagram 1: Arndt-Eistert Homologation Pathway
Caption: The Arndt-Eistert homologation sequence converts N-Boc-
Experimental Protocols
Protocol A: Monomer Synthesis via Arndt-Eistert (Representative Scale)
Note: Diazomethane is explosive.[7][8] Use dedicated glassware and blast shields.
-
Activation: Dissolve N-Boc-
-amino acid (10 mmol) in dry THF. Cool to -15°C. Add N-methylmorpholine (NMM, 1.1 eq) followed by isobutyl chloroformate (1.1 eq). Stir for 15 min to form the mixed anhydride. -
Diazotization: Filter the salts (NMM·HCl) rapidly under inert gas. Add the filtrate to a solution of diazomethane in ether (excess, generated from Diazald) at 0°C. Stir until room temperature (RT) is reached (approx. 3-4 hours).
-
Rearrangement: Evaporate excess diazomethane (stream of
). Dissolve the resulting -diazoketone in dioxane/water (9:1). Add silver benzoate (0.1 eq). Sonicate or heat to 70°C until evolution ceases. -
Workup: Acidify with 1N HCl, extract with EtOAc, and crystallize.
Protocol B: Solid-Phase Coupling of Boc- -Amino Acids
Context: This protocol uses "In Situ Neutralization" to maximize coupling efficiency for aggregation-prone sequences.
Reagents:
-
Resin: MBHA or PAM resin (0.5 mmol/g loading).
-
Deprotection: 100% TFA (Trifluoroacetic acid).
-
Coupling: Boc-
-AA (4 eq), HCTU (3.9 eq), DIEA (6 eq).
Workflow:
-
Deprotection: Treat resin with 100% TFA for
min (Flow wash). Crucial: This ensures complete removal of Boc and protonation of the chain. -
Flow Wash: Wash with DCM (rapidly) to remove excess TFA, but do not neutralize yet.
-
Coupling (In Situ Neutralization):
-
Dissolve Boc-
-AA and HCTU in DMF (0.5 M). -
Add DIEA immediately before adding to the resin.
-
Add mixture to the protonated resin.
-
Mechanism:[][4][6][7][8][10] The base (DIEA) neutralizes the resin-bound amine at the exact moment the activated amino acid is present. This prevents the free amine from aggregating before it can react.
-
-
Reaction Time: Shake for 45–60 minutes. (Longer than the standard 20 min for
-AAs). -
Monitoring: Use the Quantitative Ninhydrin Test. If <99.5% efficiency, recouple.
Decision Matrix: When to Use Boc?
Use this logic flow to determine if Boc-protected
Diagram 2: Strategic Selection Workflow
Caption: Decision tree for selecting Boc vs. Fmoc strategies based on sequence complexity, chemical sensitivity, and equipment availability.
Troubleshooting & Optimization
-
Problem: Incomplete coupling of
-AA. -
Problem: Poor solubility of the Boc-
-AA monomer.-
Solution: Use NMP (N-methyl-2-pyrrolidone) instead of DMF.
-
-
Problem: Racemization (Epimerization).
-
Insight: While rare for
-AAs, it can occur if the activation is too strong for too long. Use collidine instead of DIEA as the base to reduce basicity.
-
References
-
Podlech, J., & Seebach, D. (1995).[6] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition. Link
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). "In situ neutralization in Boc-chemistry solid phase peptide synthesis." International Journal of Peptide and Protein Research. Link
-
Miranda, L. P., & Alewood, P. F. (2000). "Accelerated Chemical Synthesis of Peptides and Small Proteins." Proceedings of the National Academy of Sciences. Link
-
Seba, M., et al. (2025). "Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis." BenchChem Technical Guides. Link
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link
Sources
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Arndt-Eistert Synthesis [organic-chemistry.org]
- 7. Arndt-Eistert_synthesis [chemeurope.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 10. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Performance Guide: tert-Butyl (3-amino-3-oxopropyl)carbamate in Automated Peptide Synthesis
Executive Summary
Product Identity: tert-butyl (3-amino-3-oxopropyl)carbamate
Common Nomenclature: Boc-
Critical Distinction:
It is imperative to distinguish this specific reagent (the Amide ) from its coupling precursor, Boc-
-
The Acid (Boc-
-Ala-OH): The active monomer used for chain elongation in automated synthesizers. -
The Amide (Boc-
-Ala-NH ): A non-coupling end-product or analytical standard. It lacks the free carboxylic acid required for activation and coupling to a resin-bound amine.
Verdict: In automated workflows, this specific CAS entry functions primarily as a HPLC/LC-MS Reference Standard for monitoring the synthesis of C-terminal amidated
Physicochemical Profile & Solubility
The performance of
Solubility Data (Ambient Temperature)
| Solvent | Solubility Rating | Performance Note |
| DMF (Dimethylformamide) | Excellent (>0.5 M) | Preferred solvent for automated handling. Prevents early aggregation. |
| NMP (N-Methyl-2-pyrrolidone) | Excellent (>0.5 M) | Superior for "difficult sequences" prone to |
| DCM (Dichloromethane) | Moderate | The amide tail increases polarity; solubility is lower than the corresponding acid. Risk of precipitation in tubing. |
| Water | Low/Insoluble | Hydrophobic Boc group dominates; requires organic co-solvent. |
Aggregation Mechanism
Unlike
-
Impact on Automation: High aggregation potential leads to "deletion sequences" where the automated synthesizer fails to couple the next residue due to steric occlusion of the N-terminus.
Comparative Analysis: Boc vs. Fmoc Strategies[5][6]
When incorporating
Comparison Table
| Feature | Boc Strategy (Boc- | Fmoc Strategy (Fmoc- |
| Coupling Kinetics | Slower. The bulkier Boc group combined with the extra backbone carbon ( | Moderate. Fmoc is bulky, but base-catalyzed protocols often drive reactions faster. |
| Solubility | High in DCM/DMF. | Lower in DCM; requires DMF/NMP. |
| Aggregation Risks | High. The acid-labile Boc group does not disrupt H-bonding as effectively as bulky side-chain protectors. | Medium. The Fmoc group itself is lipophilic and can sometimes promote aggregation, but NMP washes help. |
| Cleavage Stress | High (HF required). To get the amide on MBHA resin, HF is needed. | Low (TFA). Rink Amide resin yields the amide with mild TFA cleavage. |
| Automation Suitability | Legacy systems (ABI 433A). | Modern High-Throughput (Liberty Blue, Symphony). |
Scientific Insight: The "Beta-Lag"
Experimental data suggests that coupling a
-
Standard Protocol: 30 min single couple.
- -Alanine Protocol: 60 min double couple (or 1x 60 min at 50°C).
Experimental Protocols
A. Preparation as an Analytical Standard
Use this protocol if you are loading the specific CAS 65983-35-9 into the synthesizer as a reference marker.
-
Concentration: Prepare a 10 mM solution.
-
Solvent: 100% DMF (HPLC Grade). Avoid DCM to prevent evaporation-induced precipitation in robot lines.
-
Filtration: Filter through a 0.45 µm PTFE filter before placing in the reagent rack.
-
Detection: The Boc group is not UV active at 280nm. Monitor at 210-220 nm (Amide bond).
B. Synthesis of Peptides Containing -Alanine (The Precursor Workflow)
Use this protocol to incorporate the moiety using the Acid precursor.
-
Resin Selection:
-
For C-terminal Amide: MBHA Resin (Boc chemistry) or Rink Amide (Fmoc chemistry).
-
-
Activation:
-
Reagent: HATU/DIEA (Preferred for
-amino acids to maximize conversion). -
Ratio: 4:4:8 (AA:HATU:DIEA) relative to resin loading.
-
-
Cycle Parameters:
-
Double coupling is mandatory for sequences >10 residues.
-
Insert a "DCM Wash" step after coupling to disrupt potential aggregates before deprotection.
-
Visualizing the Workflow
The following diagram illustrates the decision matrix for using
Caption: Workflow distinguishing the coupling precursor (Acid) from the Reference Standard (Amide).
Troubleshooting: The "Difficult Sequence" Phenomenon
When synthesizing peptides containing the 3-amino-3-oxopropyl moiety, automated synthesizers often report "Low Flow" or "Pressure Errors." This is due to Inter-chain Aggregation .
Mechanism:
The extra methylene group (
Solution Protocol:
-
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. This disrupts hydrogen bonding networks.
-
Pseudoproline Dipeptides: If the sequence allows, use pseudoproline derivatives at adjacent positions to "kink" the chain and prevent aggregation.
-
Elevated Temperature: Perform the coupling at 50°C (Microwave or heated jacket). Note: Do not exceed 50°C for Boc-derivatives to avoid thermolytic cleavage of the Boc group.
References
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link
-
Seebach, D.
-Peptides: a surprise at every turn." Chemical Communications, (21), 2015–2022. Link -
Miranda, L. P., & Alewood, P. F. (2000). "Accelerated Chemical Synthesis of Peptides and Proteins." Biopolymers, 55(3), 217–250. Link
-
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247–3256. Link
Sources
Spectroscopic Comparison of tert-Butyl (3-amino-3-oxopropyl)carbamate and its Derivatives
Executive Summary
tert-butyl (3-amino-3-oxopropyl)carbamate (commonly referred to as Boc-
In drug development, this molecule frequently undergoes two primary transformations:
-
Dehydration to form the nitrile (tert-butyl (2-cyanoethyl)carbamate).
-
Hydrolysis to form the carboxylic acid (Boc-
-alanine).
This guide provides an objective spectroscopic comparison of these three species, establishing a self-validating analytical framework to ensure process control during synthesis.
Structural Landscape & Interconversion
To interpret the spectra accurately, one must understand the electronic environments of the three derivatives.
| Compound | Common Name | Functional Group | Key Feature |
| Target | Boc- | Primary Amide | Dual H-bond donors ( |
| Derivative A | Boc- | Nitrile | Linear |
| Derivative B | Boc- | Carboxylic Acid | Broad H-bond donor ( |
Visualization: Synthesis & Interconversion Pathways
The following diagram maps the chemical relationship between these species, highlighting the reagents that drive the transformations.
Figure 1: Synthetic pathways linking the acid, amide, and nitrile derivatives.
Spectroscopic Deep Dive
Nuclear Magnetic Resonance (NMR)
The most diagnostic change occurs in the methylene protons (
Solvent Selection Criticality:
-
DMSO-d
: Recommended. It preserves the amide protons as distinct signals (often split or broad singlets) and prevents exchange with solvent. -
CDCl
: Not recommended for the Amide. The protons often broaden into the baseline or merge, making integration unreliable.
Comparative
H NMR Data (400 MHz, DMSO-d
)
| Position | Proton Type | Amide (Target) | Nitrile (Derivative) | Acid (Derivative) |
| NH (Boc) | Carbamate NH | ~6.8 (t, br) | ~7.1 (t, br) | ~6.8 (t, br) |
| 3.15 (q) | 3.25 (q) | 3.12 (q) | ||
| 2.20 (t) | 2.65 (t) | 2.35 (t) | ||
| Terminus | Functional H | 6.8 & 7.3 (s, br) ( | Absent | 12.1 (s, br) ( |
| Boc | 1.38 (s) | 1.39 (s) | 1.38 (s) |
Key Insight: The shift of the
Infrared Spectroscopy (FT-IR)
IR is the fastest method to verify functional group transformation.
-
Amide I Band (1650–1690 cm
): Strong in the Target. Disappears in the Nitrile. -
Nitrile Stretch (2250 cm
): The "Smoking Gun" for the nitrile derivative. It appears in a silent region of the spectrum. -
Carbamate C=O (~1690–1710 cm
): Present in all three, often overlapping with the Acid C=O.
Mass Spectrometry (ESI-MS)
Under Electrospray Ionization (ESI), these molecules exhibit characteristic fragmentation, primarily driven by the labile Boc group.
-
Target (Amide):
.-
Fragment:
(Loss of 56 Da). -
Fragment:
(Loss of 100 Da).
-
-
Nitrile:
(Mass decreases by 18 Da due to loss of H O).-
Fragment:
.
-
Experimental Protocols
Protocol A: Diagnostic NMR Sample Preparation
To distinguish Amide vs. Acid vs. Nitrile.
-
Mass: Weigh 5–10 mg of the solid sample.
-
Solvent: Add 0.6 mL of DMSO-d
(99.9% D). Avoid CDCl to ensure visibility of amide protons. -
Dissolution: Vortex for 30 seconds. If the sample is the Nitrile derivative, it may require slight warming (30°C).
-
Acquisition: Run a standard proton sequence (16 scans, 1s relaxation delay).
-
Processing: Reference the residual DMSO pentet to 2.50 ppm.
Protocol B: Synthesis of the Nitrile (Dehydration Test)
Used to generate the standard for comparison.
-
Setup: Dissolve Boc-
-alanine amide (1.0 eq) in dry DCM under . -
Reagent: Add Triethylamine (2.5 eq) followed by Trifluoroacetic Anhydride (TFAA, 1.1 eq) dropwise at 0°C.
-
Reaction: Stir for 2 hours at RT.
-
Workup: Quench with saturated
. Extract with DCM. -
Validation: The crude product should show a strong IR peak at 2250 cm
and disappearance of the NMR signal at 6.8/7.3 ppm.
Decision Logic for Identification
Use this logic flow to identify your unknown sample based on the data collected above.
Figure 2: Logic flow for identifying the target molecule vs. its derivatives.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2735700, tert-Butyl (3-aminopropyl)carbamate. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Characterization of tert-butyl carbamate derivatives. Electronic Supporting Information. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
